Product packaging for Iniparib(Cat. No.:CAS No. 160003-66-7)

Iniparib

カタログ番号: B1684207
CAS番号: 160003-66-7
分子量: 292.03 g/mol
InChIキー: MDOJTZQKHMAPBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-iodo-3-nitrobenzamide is a carbonyl compound and an organohalogen compound.
Iniparib is a small molecule iodobenzamide with potential cytotoxic and antineoplastic activities. Although the mechanism of action is unknown, this compound appears to be cytotoxic in cells with DNA alterations or DNA damage, like that found in tumor cells with mutations in the ataxia telangiectasia mutated (ATM) gene. ATM encodes a serine/threonine protein kinase and mutations of the gene are associated with ataxia telangiectasia and contribute to certain cancers such as T-cell acute lymphoblastic leukemia, B-cell chronic lymphocytic leukemia and B-cell non-Hodgkin lymphomas.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
a PARP1 inhibitor with antineoplastic activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2O3 B1684207 Iniparib CAS No. 160003-66-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-iodo-3-nitrobenzamide
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InChI

InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MDOJTZQKHMAPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30166784
Record name Iniparib
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Molecular Weight

292.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

160003-66-7
Record name Iniparib
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Foundational & Exploratory

Iniparib's Preclinical Profile in Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iniparib (BSI-201), initially investigated as a poly(ADP-ribose) polymerase (PARP) inhibitor, has demonstrated a unique and complex preclinical profile in breast cancer models. While its journey through clinical trials for triple-negative breast cancer (TNBC) ultimately led to disappointing outcomes, the preclinical data generated for this compound offers valuable insights into its distinct mechanism of action and provides a case study for drug development in this challenging disease.[1][2] This technical guide provides an in-depth summary of the key preclinical findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved in the evaluation of this compound.

Core Findings: A Shift from PARP Inhibition to ROS Induction

Preclinical evidence strongly suggests that this compound is a weak inhibitor of PARP1.[3] Its cytotoxic effects in breast cancer cells are now largely attributed to a different mechanism: the generation of reactive oxygen species (ROS).[3] This is thought to occur through the modulation of the Nrf2-mediated antioxidant response and disruption of the mitochondrial electron transport chain.[3]

Data Presentation: In Vitro Efficacy

The antiproliferative activity of this compound has been evaluated in a panel of breast cancer cell lines, encompassing various subtypes. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from key in vitro assays.

Table 1: IC50 Values of this compound and Olaparib in Breast Cancer Cell Lines (MTT Assay)

Cell LineSubtypeThis compound IC50 (µM)Olaparib IC50 (µM)
MDA-MB-231Triple-Negative> 104.2
MDA-MB-468Triple-Negative> 105.1
BT-549Triple-Negative> 106.3
HCC1937Triple-Negative (BRCA1 mut)> 104.8
SUM149PTTriple-Negative> 107.5
BT-20Triple-Negative> 1019.8
Hs578TTriple-Negative> 108.2
MCF7ER+, PR+, HER2-> 1010.5
T-47DER+, PR+, HER2-> 1012.1
BT-474ER+, PR+, HER2+> 109.7
SK-BR-3HER2+> 1015.4
ZR-75-1ER+, PR+, HER2-> 1011.3

Data sourced from: Comparative antiproliferative effects of this compound and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines.[4]

Table 2: IC50 Values of this compound and Olaparib in Breast Cancer Cell Lines (Colony Formation Assay)

Cell LineSubtypeThis compound IC50 (µM)Olaparib IC50 (µM)
MDA-MB-231Triple-Negative> 201.2
MDA-MB-468Triple-Negative15.20.8
BT-549Triple-Negative> 201.5
HCC1937Triple-Negative (BRCA1 mut)10.50.6
SUM149PTTriple-Negative18.11.8
BT-20Triple-Negative> 203.2
Hs578TTriple-Negative12.70.9
MCF7ER+, PR+, HER2-> 202.5
T-47DER+, PR+, HER2-> 202.8
BT-474ER+, PR+, HER2+> 202.1
SK-BR-3HER2+> 202.9
ZR-75-1ER+, PR+, HER2-5.71.1

Data sourced from: Comparative antiproliferative effects of this compound and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on breast cancer cell lines by measuring metabolic activity.

Materials:

  • Breast cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (and other compounds for comparison, e.g., olaparib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity and survival of individual breast cancer cells.

Materials:

  • Breast cancer cell lines

  • Complete culture medium

  • 6-well plates

  • This compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates containing complete culture medium.

  • Drug Treatment:

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Colony Growth:

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining:

    • Wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Quantification:

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment group relative to the vehicle control.

    • Plot the surviving fraction against the drug concentration to determine the IC50 value.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers

  • Animal housing and care facilities

Protocol:

  • Cell Preparation and Implantation:

    • Harvest and resuspend breast cancer cells in a mixture of sterile PBS and Matrigel (optional, to enhance tumor take rate).

    • Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.[5][6][7]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Drug Administration:

    • Administer this compound (and vehicle control) to the respective groups according to the planned dosage and schedule (e.g., intraperitoneal injection daily or several times a week).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum allowed size, or a specific study duration is completed).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Perform statistical analysis to determine the significance of the treatment effect.

Mandatory Visualizations

Signaling Pathway Diagrams

Iniparib_Mechanism_of_Action

Experimental_Workflow_In_Vitro start Start: Breast Cancer Cell Lines seed_mtt seed_mtt start->seed_mtt seed_colony seed_colony start->seed_colony end End: In Vitro Efficacy Data analyze_mtt analyze_mtt analyze_mtt->end analyze_colony analyze_colony analyze_colony->end

Experimental_Workflow_In_Vivo start Start: Immunocompromised Mice & Breast Cancer Cells implant Implant Cells (Subcutaneous/Orthotopic) start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize administer administer randomize->administer endpoint Reach Predefined Endpoint plot_growth plot_growth endpoint->plot_growth end End: In Vivo Efficacy Assessment monitor monitor administer->monitor monitor->endpoint calculate_tgi calculate_tgi plot_growth->calculate_tgi statistics statistics calculate_tgi->statistics statistics->end

Conclusion

The preclinical evaluation of this compound in breast cancer models reveals a compelling, albeit complex, story. While its initial promise as a PARP inhibitor did not translate into clinical success, the investigation into its alternative mechanism of action centered on ROS production has broadened our understanding of potential therapeutic targets in breast cancer. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, highlighting the importance of thorough preclinical characterization and the ongoing need for innovative therapeutic strategies, particularly for aggressive subtypes like TNBC.

References

Iniparib's Enigmatic Dance with Cysteine: A Technical Deep Dive into its Core Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Once hailed as a promising PARP inhibitor, the journey of iniparib has taken a sharp turn, revealing a far more complex and indiscriminate mechanism of action. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, peels back the layers of this compound's bioactivity, focusing on its profound effects on cysteine-containing proteins. Contrary to its initial classification, extensive research has demonstrated that this compound and its metabolites act as broad-spectrum modifiers of proteins, a characteristic that has reshaped our understanding of its therapeutic potential and pitfalls. This document will dissect the intricate signaling pathways, present a comprehensive summary of quantitative data, and provide detailed experimental protocols to illuminate the true nature of this compound's interaction with the cellular machinery.

From Targeted Inhibition to Widespread Modification: The this compound Story

This compound (4-iodo-3-nitrobenzamide) was initially developed as a noncompetitive inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. The prevailing hypothesis was that its metabolite, 4-iodo-3-nitrosobenzamide, would selectively target the zinc finger domains of PARP-1, leading to enzyme inhibition and synthetic lethality in cancers with deficient DNA repair pathways, such as triple-negative breast cancer (TNBC).[1][2] However, subsequent rigorous investigations revealed that this compound is a poor inhibitor of PARP activity at clinically relevant concentrations.[3][4] Instead, the scientific consensus now points towards a mechanism centered on the non-selective, covalent modification of cysteine residues in a multitude of proteins.[2][5]

This paradigm shift was driven by studies demonstrating that this compound and its nitroso metabolite form adducts with numerous cysteine-containing proteins, leading to a cascade of cellular events, including the production of reactive oxygen species (ROS) and the disruption of cellular redox homeostasis.[1][6][7]

The Biochemical Cascade: this compound's Path of Cellular Disruption

The biological effects of this compound are initiated by its metabolic activation. Within the cell, this compound is converted to its highly reactive C-nitroso metabolite, 4-iodo-3-nitrosobenzamide.[8][9] This conversion is thought to be facilitated by components of the Nrf2-mediated antioxidant response pathway.[1][6] The resulting nitroso species is a potent electrophile that readily reacts with nucleophilic cysteine residues on proteins, forming covalent adducts.[2][7]

This widespread protein modification has several profound consequences:

  • Induction of Oxidative Stress: The metabolism of this compound and its interaction with cellular thiols can lead to the uncoupling of mitochondrial electron transport and a surge in the production of reactive oxygen species (ROS).[1][6] This increase in ROS contributes to a state of oxidative stress, further damaging cellular components.

  • Disruption of Redox-Sensitive Proteins: Key proteins involved in maintaining cellular redox balance, such as thioredoxin reductase (TrxR) and potentially protein disulfide isomerase (PDI), are rich in cysteine residues and are thus prime targets for this compound's metabolites.[1][7] Modification of these enzymes can impair their function, leading to a further collapse of the cell's antioxidant defenses.

  • Broad-Spectrum Enzyme Inhibition: The non-specific nature of cysteine modification means that a wide array of enzymes with critical cellular functions can be inhibited. This includes enzymes involved in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which has been shown to be susceptible to covalent modification of its active site cysteine.[10][11]

The culmination of these effects is a state of severe cellular stress, leading to cell cycle arrest and, ultimately, apoptosis.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of this compound's complex mechanism, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for identifying protein adducts.

Iniparib_Mechanism This compound's Proposed Mechanism of Action This compound This compound (4-iodo-3-nitrobenzamide) Metabolism Metabolic Activation (e.g., Nrf2 Pathway Components) This compound->Metabolism Nitroso_Metabolite 4-iodo-3-nitrosobenzamide Metabolism->Nitroso_Metabolite ROS Reactive Oxygen Species (ROS) Production Nitroso_Metabolite->ROS Cysteine_Proteins Cysteine-Containing Proteins (e.g., TrxR, PDI, GAPDH) Nitroso_Metabolite->Cysteine_Proteins Covalent Modification Cellular_Stress Cellular Stress ROS->Cellular_Stress Protein_Adducts Covalent Protein Adducts Cysteine_Proteins->Protein_Adducts Protein_Adducts->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

A diagram illustrating the metabolic activation of this compound and its subsequent effects.

Experimental_Workflow Workflow for Identifying this compound-Protein Adducts Cell_Treatment Treat Cells with this compound Protein_Extraction Protein Extraction and Digestion (e.g., Trypsin) Cell_Treatment->Protein_Extraction LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Protein_Extraction->LC_MS Data_Analysis Data Analysis (Database Searching for Mass Shifts) LC_MS->Data_Analysis Adduct_Identification Identification of Modified Peptides and Proteins Data_Analysis->Adduct_Identification

A simplified workflow for the mass spectrometry-based identification of protein adducts.

Quantitative Data Summary

Compound Target Assay Type IC50 (µM) Reference
This compoundPARP-1Enzymatic> 100[2]
This compound MetabolitePARP-1Enzymatic> 100[2]
This compoundMDA-MB-231 cellsMTT Assay> 10[5]
This compoundMDA-MB-436 cellsMTT Assay> 10[5]
This compoundMDA-MB-231 cellsColony Formation> 20[5]
This compoundMDA-MB-436 cellsColony Formation5.7 - > 20[5]
This compoundK562 cellsCell Viability181.5[12]

Clinical Trial Outcomes in Triple-Negative Breast Cancer

This compound, in combination with chemotherapy, was evaluated in clinical trials for the treatment of metastatic triple-negative breast cancer (TNBC). While initial Phase 2 results were promising, a subsequent Phase 3 trial failed to meet its primary endpoints of improving overall survival and progression-free survival.[5][13][14][15]

Clinical Trial Phase Treatment Arms Median Progression-Free Survival (PFS) Median Overall Survival (OS) Reference
Phase 2Gemcitabine/Carboplatin + this compound5.9 months12.3 months[13][14]
Gemcitabine/Carboplatin alone3.6 months7.7 months[13][14]
Phase 3Gemcitabine/Carboplatin + this compound5.1 months11.8 months[15][16]
Gemcitabine/Carboplatin alone4.1 months11.1 months[15][16]

Detailed Experimental Protocols

For researchers seeking to replicate or build upon the foundational studies of this compound, the following are detailed methodologies for key experiments.

Mass Spectrometry for the Identification of Protein Adducts

Objective: To identify proteins covalently modified by this compound or its metabolites.

Protocol:

  • Cell Culture and Treatment: Culture tumor cells (e.g., MDA-MB-231) to 70-80% confluency. Treat cells with a desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction and Digestion:

    • Harvest cells and lyse them in a buffer containing a denaturant (e.g., 8 M urea) and protease inhibitors.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Acquire tandem mass spectra (MS/MS) of peptide ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., Mascot, Sequest).

    • Include a variable modification in the search parameters corresponding to the mass of the this compound metabolite adduct on cysteine residues.

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.[17][18][19]

[³H]-Labeling for Monitoring Covalent Protein Modification

Objective: To quantify the extent of covalent binding of this compound to cellular proteins.

Protocol:

  • Synthesis of [³H]-Iniparib: Synthesize this compound with a tritium ([³H]) label at a specific position.

  • Cell Culture and Treatment: Treat cells with [³H]-iniparib at various concentrations and time points.

  • Protein Precipitation and Washing:

    • Lyse the cells and precipitate the total protein using a method like trichloroacetic acid (TCA) precipitation.

    • Wash the protein pellet extensively with a solvent (e.g., ethanol) to remove any unbound [³H]-iniparib.

  • Scintillation Counting:

    • Solubilize the washed protein pellet.

    • Measure the amount of radioactivity in the protein fraction using a liquid scintillation counter.

  • Data Analysis:

    • Quantify the amount of protein in each sample.

    • Calculate the amount of [³H]-iniparib bound per milligram of protein to determine the extent of covalent modification.[2]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[5]

PARP Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of PARP.

Protocol:

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, activated DNA (to stimulate PARP activity), biotinylated NAD⁺ (the substrate for PARP), and the PARP enzyme.

  • Inhibitor Addition: Add various concentrations of this compound, a known PARP inhibitor (positive control), or vehicle (negative control) to the wells.

  • Enzymatic Reaction: Incubate the plate at 37°C to allow the PARP enzyme to poly(ADP-ribosyl)ate itself and other proteins using the biotinylated NAD⁺.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated poly(ADP-ribose) chains.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent or colorimetric HRP substrate.

  • Signal Measurement: Measure the resulting signal using a luminometer or spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value for PARP inhibition.[2]

Conclusion

The scientific narrative of this compound has evolved from a targeted PARP inhibitor to a non-selective modifier of cysteine-containing proteins. This in-depth guide provides a comprehensive overview of its true mechanism of action, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols. While the clinical journey of this compound has been challenging, the wealth of research it has spurred provides invaluable lessons for drug development. Understanding the intricate and often unpredictable interactions of small molecules with the cellular proteome is paramount in the quest for more effective and safer cancer therapies. The story of this compound serves as a crucial reminder of the importance of rigorous mechanistic investigation throughout the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols for Iniparib Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iniparib (formerly BSI-201) is an investigational anti-cancer agent that initially generated significant interest as a potential PARP (Poly ADP-ribose polymerase) inhibitor for the treatment of triple-negative breast cancer and other malignancies.[1][2] However, subsequent research has largely refuted its role as a bona fide PARP inhibitor.[3][4][5] The primary mechanism of action is now understood to be the induction of cytotoxic levels of reactive oxygen species (ROS).[6][7]

These application notes provide an overview of the current understanding of this compound's mechanism of action and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound is a prodrug that undergoes metabolic conversion within the cell to its active form.[6][7] This process is thought to involve components of the Nrf2-mediated antioxidant response pathway.[6] The active metabolite of this compound then acts on the mitochondrial electron transport chain, uncoupling it from oxidative phosphorylation.[6] This disruption leads to a surge in the production of ROS, which induces cellular damage and ultimately leads to cytotoxic cell death.[6][7] Additionally, this compound and its metabolites have been shown to non-selectively modify cysteine-containing proteins within tumor cells.[3]

It is crucial to note that, unlike true PARP inhibitors, this compound does not effectively inhibit PARP enzymatic activity, nor does it selectively target cells with homologous recombination deficiencies (e.g., BRCA mutations).[8][9]

Signaling Pathway

The proposed mechanism of action for this compound, leading to ROS-induced cytotoxicity, is depicted in the following signaling pathway diagram.

Iniparib_Mechanism Proposed Mechanism of Action of this compound This compound This compound (Prodrug) Metabolism Metabolic Conversion (Nrf2-mediated pathway) This compound->Metabolism Enters cell Active_Metabolite Active Metabolite Metabolism->Active_Metabolite Mitochondria Mitochondrial Electron Transport Chain Active_Metabolite->Mitochondria Targets Cysteine_Proteins Cysteine-Containing Proteins Active_Metabolite->Cysteine_Proteins Non-selective modification Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->Uncoupling ROS Increased Reactive Oxygen Species (ROS) Uncoupling->ROS Cytotoxicity Cytotoxicity / Cell Death ROS->Cytotoxicity Adducts Protein Adducts Cysteine_Proteins->Adducts

Caption: Proposed Mechanism of Action of this compound.

Data Presentation

The following table summarizes the cytotoxic effects of this compound on various breast cancer cell lines as reported in the literature.

Cell LineMolecular SubtypeAssay TypeIC50 (µM)Reference
Various (Panel of 12)TNBC & Non-TNBCMTT13 - 70[10]
Various (Panel of 14)TNBC & Non-TNBCMTT> 10[11]
Various (Panel of 14)TNBC & Non-TNBCColony Formation5.7 - > 20[11]
VariousNot SpecifiedNot SpecifiedCytotoxic > 40 µM[8][9][12]

TNBC: Triple-Negative Breast Cancer

Experimental Protocols

The following are generalized protocols for evaluating the effects of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

General Cell Culture Conditions
  • Cell Lines: A variety of cancer cell lines can be used. It is advisable to include both cell lines previously tested with this compound and new lines relevant to the research question.

  • Culture Medium: Use the recommended culture medium for each specific cell line, typically supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).[9]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Experimental Workflow

The following diagram outlines a general workflow for assessing the in vitro effects of this compound.

Experimental_Workflow General Workflow for In Vitro this compound Treatment Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Adherence Allow Cells to Adhere (24h) Cell_Seeding->Adherence Treatment Treat with this compound (Various Concentrations) Adherence->Treatment Incubation Incubate (e.g., 4-9 days) Treatment->Incubation Endpoint_Assays Perform Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Endpoint_Assays->Apoptosis ROS_Detection ROS Detection Assay (e.g., DCFDA) Endpoint_Assays->ROS_Detection Analysis Data Analysis Viability->Analysis Apoptosis->Analysis ROS_Detection->Analysis

Caption: General Workflow for In Vitro this compound Treatment.

Protocol 1: Cell Viability Assay (e.g., MTT Assay)

This protocol is used to determine the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.

  • Adherence: Incubate the plate for 24 hours to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 5 to 9 days).[9]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Seeding: Seed cells in 6-well plates or 60 mm dishes (e.g., 5 x 10^4 cells/dish) and allow them to adhere for 24 hours.[8]

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 4 to 6 days).[8]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Protocol 3: ROS Detection Assay (e.g., DCFDA Staining)

This protocol measures the intracellular production of ROS following this compound treatment.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or other suitable culture vessel.

  • Treatment: Treat cells with this compound at various concentrations for a shorter duration (e.g., 1 to 24 hours), as ROS production is often an early event. Include a positive control (e.g., H2O2) and a vehicle control.

  • Staining: Remove the treatment medium and wash the cells with PBS. Add a working solution of 2',7'-dichlorofluorescin diacetate (DCFDA) to the cells and incubate as per the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation/emission ~485/535 nm).

  • Data Analysis: Quantify the relative fluorescence units (RFU) to determine the fold-change in ROS production compared to the vehicle control.

Conclusion

While this compound's journey as a PARP inhibitor in clinical trials has concluded, it remains a tool for in vitro studies on ROS-induced cytotoxicity. The protocols outlined above provide a framework for researchers to investigate the cellular effects of this compound and to further elucidate its mechanism of action. Careful consideration of its historical context and true mechanism is essential for the accurate interpretation of experimental results.

References

Application Notes and Protocols: Assessing Iniparib's Effect on Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially developed as a poly(ADP-ribose) polymerase (PARP) inhibitor, Iniparib (BSI-201) showed early promise in clinical trials for triple-negative breast cancer.[1][2] However, subsequent comprehensive studies revealed that this compound is not a bona fide PARP inhibitor.[3][4][5] Instead, its mechanism of action is now understood to involve the non-selective modification of cysteine-containing proteins.[3][5][6] This paradigm shift necessitates a different approach to evaluating its biological effects, focusing on techniques that can elucidate its impact on the broader proteome rather than specific PARP activity.

These application notes provide detailed protocols for key experiments to assess this compound's effect on protein modification, guiding researchers in characterizing its true mechanism of action and potential off-target effects. The methodologies described were instrumental in redefining the understanding of this compound's pharmacology.

Key Experimental Techniques and Protocols

The following sections detail the experimental protocols to investigate the effects of this compound on protein modification, PARP activity, cell viability, and reactive oxygen species (ROS) production.

Mass Spectrometry for the Detection of Protein Adducts

Mass spectrometry is a powerful tool to identify and characterize covalent modifications of proteins. In the case of this compound, it is used to detect the formation of adducts on cysteine residues.

Objective: To identify proteins covalently modified by this compound and to pinpoint the specific cysteine residues involved.

Materials:

  • Cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • Cancer cell line of interest (e.g., MDA-MB-436, DLD1)[5]

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Reduction and Alkylation:

    • Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • In-solution Trypsin Digestion:

    • Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

    • Set the mass spectrometer to perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the MS/MS spectra against a human protein database using a search engine (e.g., Mascot, Sequest).

    • Include a variable modification corresponding to the mass of the this compound metabolite adduct on cysteine residues.

    • Validate the identified modified peptides and proteins.

Western Blot for Assessing PARP Activity

Despite this compound not being a direct PARP inhibitor, it is crucial to demonstrate its lack of effect on PARP activity as a control and to differentiate its mechanism from true PARP inhibitors like Olaparib or Veliparib.

Objective: To assess the effect of this compound on PARP activity by measuring the levels of PAR, the product of PARP enzymes.

Materials:

  • Cell culture reagents

  • Cancer cell line

  • This compound, a known PARP inhibitor (e.g., Olaparib), and a DNA damaging agent (e.g., H₂O₂)

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PAR

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with this compound or a known PARP inhibitor for 1-2 hours.

    • Induce DNA damage by treating with H₂O₂ (e.g., 1 mM) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Lyse cells and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

Cell Viability Assays

Cell viability assays are essential to determine the cytotoxic effects of this compound and to compare its potency with that of established PARP inhibitors, particularly in cell lines with and without BRCA mutations.

Objective: To measure the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient)[5]

  • This compound and other test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound and control compounds for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Reactive Oxygen Species (ROS) Production Assay

Given that this compound's activity is linked to the generation of a reactive nitroso metabolite, assessing its ability to induce ROS is a key mechanistic experiment.

Objective: To measure the generation of intracellular ROS in response to this compound treatment.

Materials:

  • Cancer cell line

  • This compound and a positive control for ROS induction (e.g., H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treat cells with this compound or a positive control for the desired time.

  • Staining with H2DCFDA:

    • Remove the treatment media and wash the cells with PBS.

    • Load the cells with H2DCFDA solution (e.g., 10 µM in PBS) and incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

  • Data Analysis:

    • Quantify the change in fluorescence intensity relative to the untreated control.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound and other PARP inhibitors.

Table 1: In Vitro Activity of PARP Inhibitors and this compound

CompoundPARP-1 IC50 (nmol/L)PARP-2 IC50 (nmol/L)PARP Cellular Assay EC50 (nmol/L)
Veliparib5.22.926
Olaparib1.91.14.4
This compound>100,000>100,000>100,000
This compound Metabolite>100,000>100,000>100,000

Data adapted from a study demonstrating the lack of direct PARP inhibition by this compound and its metabolite.[3]

Table 2: Antiproliferative Activity of this compound and Olaparib in Breast Cancer Cell Lines

Cell LineSubtypeThis compound IC50 (µM)Olaparib IC50 (µM)
MDA-MB-436Triple-Negative (BRCA1 mutant)>100.02
MDA-MB-231Triple-Negative (BRCA1 wild-type)>105.8
DLD1 (BRCA2-/-)Colorectal (BRCA2 deficient)>100.01
DLD1 (BRCA2+/+)Colorectal (BRCA2 proficient)>101.2

This table highlights the significantly lower potency of this compound compared to a true PARP inhibitor, Olaparib, especially in BRCA-deficient cell lines.[3][7]

Table 3: Clinical Efficacy of this compound in Metastatic Triple-Negative Breast Cancer (Phase II Study)

OutcomeGemcitabine + CarboplatinGemcitabine + Carboplatin + this compoundP-value
Clinical Benefit Rate34%56%0.01
Objective Response Rate32%52%0.02
Median Progression-Free Survival3.6 months5.9 months0.01
Median Overall Survival7.7 months12.3 months0.01

Results from a Phase II clinical trial that initially suggested the efficacy of this compound, which was not confirmed in a subsequent Phase III trial.[1]

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

Iniparib_Mechanism cluster_cell Tumor Cell This compound This compound (Prodrug) Metabolite Reactive Nitroso Metabolite This compound->Metabolite Metabolic Activation ROS Reactive Oxygen Species (ROS) Metabolite->ROS Proteins Cysteine-containing Proteins Metabolite->Proteins Covalent Modification ROS->Proteins Oxidative Modification ModifiedProteins Modified Proteins (Adducts) Proteins->ModifiedProteins CellularStress Cellular Stress & DNA Damage ModifiedProteins->CellularStress CellDeath Cell Death CellularStress->CellDeath

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Characterization cluster_assays Cellular & Biochemical Assays Start Cancer Cell Lines (BRCA+/BRCA-) Treatment Treat with this compound vs. PARP Inhibitor Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability PARP_Activity PARP Activity Assay (Western Blot for PAR) Treatment->PARP_Activity ROS_Assay ROS Production Assay (DCFDA) Treatment->ROS_Assay MS_Analysis Mass Spectrometry (Protein Adducts) Treatment->MS_Analysis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis PARP_Activity->Data_Analysis ROS_Assay->Data_Analysis MS_Analysis->Data_Analysis Conclusion Conclusion: This compound is a non-selective cysteine-modifying agent, not a PARP inhibitor. Data_Analysis->Conclusion

Caption: Workflow for characterizing this compound's effects.

References

Experimental Design for Studying Iniparib's Synergy with Radiation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Iniparib (formerly BSI-201) is an investigational anti-cancer agent that has been evaluated in combination with radiation therapy. Initially believed to be a poly (ADP-ribose) polymerase (PARP) inhibitor, subsequent studies have largely refuted this mechanism of action.[1][2][3][4][5] The current understanding is that this compound's cytotoxic effects are likely independent of PARP inhibition and may involve the non-selective modification of cysteine-containing proteins, induction of DNA damage, and the generation of reactive oxygen species (ROS).[3][5][6] This profile suggests a potential for synergistic activity with ionizing radiation, which also induces DNA damage and oxidative stress.

These application notes provide a comprehensive experimental framework to investigate the synergistic effects of this compound and radiation in cancer cell lines. The protocols detailed below are designed to assess key cellular responses, including cell survival, DNA damage, cell cycle progression, and oxidative stress.

Key Experimental Goals:

  • To determine the cytotoxic and radiosensitizing effects of this compound.

  • To quantify the extent of DNA damage induced by this compound in combination with radiation.

  • To analyze the impact of the combination treatment on cell cycle distribution.

  • To measure the generation of reactive oxygen species as a potential mechanism of synergy.

Data Presentation

All quantitative data from the following experiments should be summarized in clearly structured tables for comparative analysis.

Table 1: Clonogenic Survival Assay Data

Treatment GroupPlating Efficiency (%)Surviving Fraction (at 2 Gy)Dose Enhancement Factor (at SF=0.5)
Control (No Treatment)1.0N/A
Radiation Alone1.0
This compound AloneN/A
This compound + Radiation

Table 2: DNA Damage (γH2AX) Analysis

Treatment GroupMean γH2AX Fluorescence IntensityPercentage of γH2AX Positive Cells
Control
Radiation Alone
This compound Alone
This compound + Radiation

Table 3: Cell Cycle Analysis

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control
Radiation Alone
This compound Alone
This compound + Radiation

Table 4: Reactive Oxygen Species (ROS) Detection

Treatment GroupMean DCFDA Fluorescence IntensityFold Change in ROS vs. Control
Control1.0
Radiation Alone
This compound Alone
This compound + Radiation

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., triple-negative breast cancer lines like MDA-MB-231, or glioblastoma lines like U87).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C. Dilute to the desired working concentrations in culture medium immediately before use.

  • Radiation Source: A calibrated X-ray or gamma-ray irradiator.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[7][8]

Protocol:

  • Harvest exponentially growing cells and prepare a single-cell suspension.

  • Seed a predetermined number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield approximately 50-150 colonies per well.

  • Allow cells to attach for 4-6 hours.

  • For the combination group, pre-treat cells with the desired concentration of this compound for a specified duration (e.g., 24 hours) before irradiation.

  • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.

  • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Count the number of colonies in each well.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

DNA Damage Assessment (γH2AX Staining)

Phosphorylation of histone H2AX on serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks.

Protocol:

  • Seed cells in chamber slides or 96-well plates and allow them to attach.

  • Treat the cells with this compound, radiation, or the combination as described for the clonogenic assay.

  • At various time points post-treatment (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against γH2AX.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize and quantify the fluorescence intensity of γH2AX foci using fluorescence microscopy or a high-content imaging system. Alternatively, quantify by flow cytometry.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.[1][2][3][9][10]

Protocol:

  • Seed cells in 6-well plates and treat with this compound, radiation, or the combination.

  • At the desired time point (e.g., 24 or 48 hours), harvest the cells by trypsinization.

  • Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.

  • Before analysis, wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Reactive Oxygen Species (ROS) Detection

This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[5][11][12]

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • The following day, remove the culture medium and wash the cells with a pre-warmed buffer.

  • Load the cells with a DCFDA working solution (e.g., 20 µM) and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells to remove the excess dye.

  • Add fresh medium containing this compound.

  • Immediately irradiate the cells.

  • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader at various time points post-treatment.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MDA-MB-231) seeding 2. Seed Cells for Assays cell_culture->seeding This compound 3a. This compound Treatment seeding->this compound radiation 3b. Irradiation (IR) This compound->radiation clonogenic Clonogenic Survival Assay radiation->clonogenic dna_damage DNA Damage (γH2AX Staining) radiation->dna_damage cell_cycle Cell Cycle Analysis (PI) radiation->cell_cycle ros ROS Detection (DCFDA Assay) radiation->ros analysis Synergy Analysis clonogenic->analysis dna_damage->analysis cell_cycle->analysis ros->analysis

Caption: Experimental workflow for studying this compound and radiation synergy.

Signaling_Pathway cluster_stimulus Initial Insult cluster_cellular_response Cellular Response cluster_ddr DNA Damage Response cluster_cell_cycle Cell Cycle Control cluster_outcome Cellular Outcome This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Radiation Radiation Radiation->ROS DNA_SSB DNA Single-Strand Breaks (SSBs) Radiation->DNA_SSB DNA_DSB DNA Double-Strand Breaks (DSBs) ROS->DNA_DSB DNA_SSB->DNA_DSB During Replication ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR gH2AX γH2AX Formation ATM_ATR->gH2AX Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25c Cdc25c (Inactive) Chk1_Chk2->Cdc25c Inhibits Cdc2_CyclinB1 Cdc2/Cyclin B1 (Inactive) Cdc25c->Cdc2_CyclinB1 Cannot Activate G2M_Arrest G2/M Arrest Cdc2_CyclinB1->G2M_Arrest Synergy Synergistic Cell Death G2M_Arrest->Synergy

Caption: Proposed signaling pathway for this compound and radiation synergy.

References

Application Notes and Protocols for Iniparib in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iniparib (BSI-201, 4-iodo-3-nitrobenzamide) is an investigational anticancer agent. It was initially developed as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for repairing single-strand DNA breaks. The therapeutic strategy was based on the concept of synthetic lethality, where inhibiting PARP in cancer cells with pre-existing DNA repair defects (like BRCA1/2 mutations) would lead to cell death. However, subsequent preclinical studies have generated considerable debate about its primary mechanism of action. Evidence suggests that this compound is a weak inhibitor of PARP in intact cells and may exert its cytotoxic effects through alternative mechanisms, such as the generation of reactive oxygen species (ROS).[1][2][3]

These notes provide a summary of dosages, administration routes, and experimental protocols from preclinical studies to guide researchers in designing their own experiments.

Mechanism of Action: From PARP Inhibition to ROS Generation

Understanding the proposed mechanisms of action is critical for designing relevant preclinical studies and interpreting results.

1. Initial Hypothesis: PARP Inhibition and Synthetic Lethality

The initial rationale for this compound's development centered on its role as a PARP inhibitor. In this model, the inhibition of PARP1 prevents the efficient repair of single-strand DNA breaks (SSBs). During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cells with a compromised homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.[4][5]

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Replication DNA Replication DNA_Damage->Replication PARylation poly(ADP-ribose) (PAR) Synthesis PARP1->PARylation Repair_Complex Recruitment of BER Machinery PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair DSB Double-Strand Break (DSB) Replication->DSB HR_Proficient Homologous Recombination (HR) (BRCA Proficient) DSB->HR_Proficient HR_Deficient HR Deficiency (e.g., BRCA mutation) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Apoptosis / Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death This compound This compound (Hypothesized PARP Inhibition) This compound->PARP1 Inhibits

Figure 1: Hypothesized PARP Inhibition Pathway.

2. Revised Hypothesis: Induction of Oxidative Stress

Contrary to the initial hypothesis, several studies demonstrated that this compound fails to inhibit PARP activity within cells at concentrations that induce cytotoxicity.[1][2] An alternative mechanism has been proposed wherein this compound is metabolized, potentially involving the Nrf2 antioxidant response pathway, into a reactive species. This metabolite is thought to uncouple the mitochondrial electron transport chain, leading to a surge in cytotoxic reactive oxygen species (ROS) and subsequent cell death.[6]

Iniparib_ROS_Pathway cluster_cell Cancer Cell Iniparib_in This compound Metabolism Metabolic Conversion (Nrf2 Pathway / Other) Iniparib_in->Metabolism Active_Metabolite Active Metabolite Metabolism->Active_Metabolite Mitochondrion Mitochondrion Active_Metabolite->Mitochondrion ETC Electron Transport Chain Uncoupling Mitochondrion->ETC ROS Reactive Oxygen Species (ROS) Surge ETC->ROS Cell_Death Oxidative Stress & Cell Death ROS->Cell_Death

Figure 2: Proposed ROS-Mediated Cytotoxicity Pathway.

Preclinical Dosage and Administration Data

Quantitative data from preclinical studies are summarized below. It is noteworthy that in vitro concentrations required for cytotoxicity are often high (>40 µM), and in vivo dosages vary significantly depending on the animal model.[2]

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line Type Assay IC50 Concentration (µM) Reference
Breast Cancer (Panel of 12 lines) MTT 13 - 70 [7][8]

| Various Cancer Cell Lines | Cytotoxicity | > 40 |[2][9] |

Table 2: In Vivo Dosage and Administration of this compound in Animal Models

Animal Model Cancer Type Dosage Administration Route & Schedule Combination Agent(s) Reference
Canine Spontaneous Cancers 10 - 70 mg/kg 60-minute IV Infusion on Days 1, 4, 8, 11 Carboplatin [10][11]

| Rodent (General) | Glioma Models | 5.1 - 19 mg/kg | IV, twice weekly | Temozolomide |[12][13] |

Note: The dosages used in human clinical trials, such as 5.6 mg/kg IV on Days 1, 4, 8, and 11 of a 21-day cycle, can provide context but should be distinguished from preclinical animal model dosages.[14][15]

Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical studies. Researchers should adapt these protocols to their specific cell lines, animal models, and experimental goals.

Protocol 1: In Vitro Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol outlines a typical efficacy study using immunodeficient mice bearing tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • Cancer cells for implantation

  • Matrigel (optional)

  • This compound for injection (formulated in a sterile vehicle, e.g., 0.9% saline)

  • Calipers for tumor measurement

  • Animal scale

  • Appropriate caging and husbandry supplies

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or medium, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor animals regularly for health and tumor growth.

  • Randomization: Once tumors reach the target size, randomize animals into treatment groups (e.g., Vehicle Control, this compound, Combination Agent, this compound + Combination Agent).

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection).[16][17] Dosages and schedules should be based on prior tolerability studies or published data (see Table 2).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Record animal body weight at each measurement to monitor toxicity.

    • Observe animals for any clinical signs of distress.

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. Euthanize animals according to IACUC guidelines.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to determine efficacy.

Protocol 3: Pharmacokinetic (PK) Analysis in Animal Models

This protocol is for determining the concentration of this compound and its metabolites in plasma and tissues.

Materials:

  • Cannulated or non-cannulated rodents

  • This compound formulation for injection

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Surgical tools for tissue collection

  • -80°C freezer for sample storage

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Drug Administration: Administer a single dose of this compound to the animals via the chosen route (typically IV for assessing clearance and distribution).

  • Sample Collection:

    • Plasma: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). Process blood by centrifugation to separate plasma.

    • Tissue: At the final time point, euthanize the animals and harvest tumors and various organs (e.g., liver, kidney, lung).

  • Sample Storage: Immediately snap-freeze plasma and tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • Sample Processing: Develop and validate an analytical method (e.g., LC-MS/MS) for quantifying this compound and its major metabolites (e.g., 4-iodo-3-aminobenzamide). This involves protein precipitation from plasma and homogenization and extraction from tissues.

  • Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½). Tissue concentrations can provide insight into drug distribution.

Preclinical Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation a1 Cell Line Selection (e.g., TNBC, BRCAmut) a2 Cytotoxicity Assays (MTT, Colony Formation) a1->a2 a3 Mechanism of Action Studies (PARP activity, ROS levels) a2->a3 c1 Calculate IC50 Values a2->c1 b1 Animal Model Selection (Xenograft, PDX) a3->b1 Promising Results b2 Tolerability / MTD Study b1->b2 b3 Pharmacokinetic (PK) Study b2->b3 b4 Antitumor Efficacy Study (Single agent & Combination) b2->b4 c2 Determine PK Parameters b3->c2 c3 Assess Tumor Growth Inhibition b4->c3 c4 Correlate In Vitro and In Vivo Results c1->c4 c2->c4 c3->c4

Figure 3: A Typical Preclinical Evaluation Workflow.

References

Application Note: Flow Cytometric Analysis of Cellular Responses to Iniparib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for the analysis of cells treated with Iniparib using flow cytometry. This compound, initially investigated as a poly (ADP-ribose) polymerase (PARP) inhibitor, has since been shown to act through a different mechanism, involving the non-selective modification of cysteine-containing proteins.[1][2] Flow cytometry is a powerful tool to elucidate the effects of such compounds on cellular processes. Here, we present protocols for assessing cell cycle progression, apoptosis, and DNA damage in this compound-treated cells. These methods enable researchers to quantify cellular responses and gain insights into the cytotoxic effects of this compound.

Introduction

This compound (BSI-201) was initially developed as a potent inhibitor of PARP, a key enzyme in DNA repair.[2][3] This mechanism suggested its potential as an anti-cancer agent, particularly in cancers with deficiencies in DNA repair pathways, such as certain types of breast cancer.[3][4] However, subsequent studies revealed that this compound and its metabolites do not function as true PARP inhibitors in vivo.[1][5] Instead, it is now understood that this compound acts as a prodrug, and its metabolites non-selectively modify cysteine-containing proteins, leading to cellular stress and cytotoxicity.[1][2]

Despite disappointing results in later-phase clinical trials for triple-negative breast cancer, the study of this compound's effects remains relevant for understanding novel mechanisms of drug action and for the development of new therapeutic strategies.[3][6] Flow cytometry offers a high-throughput and quantitative approach to measure the impact of this compound on fundamental cellular processes. This application note details multiparametric flow cytometry protocols to analyze cell cycle distribution, apoptosis, and DNA damage, providing researchers with the tools to investigate the cellular consequences of this compound treatment.

Signaling Pathways and Experimental Workflow

cluster_0 This compound's Proposed (Debated) Mechanism of Action This compound This compound (Prodrug) Metabolite Active Metabolite This compound->Metabolite Cysteine Cysteine-Containing Proteins Metabolite->Cysteine Covalent Modification CellularStress Cellular Stress Cysteine->CellularStress DNA_Damage DNA Damage CellularStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of this compound action.

cluster_1 Experimental Workflow CellCulture Cell Culture (e.g., MDA-MB-231) Treatment This compound Treatment (Dose-Response & Time-Course) CellCulture->Treatment CellHarvest Cell Harvesting Treatment->CellHarvest Staining Staining Protocols (PI, Annexin V, γH2AX) CellHarvest->Staining FlowCytometry Flow Cytometry Acquisition Staining->FlowCytometry DataAnalysis Data Analysis FlowCytometry->DataAnalysis

Caption: General experimental workflow for flow cytometry analysis.

Materials and Reagents

  • Cell Lines: Human triple-negative breast cancer cell line (e.g., MDA-MB-231)

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Propidium Iodide (PI) Staining Solution: PI, RNase A, Triton X-100 in PBS

  • Annexin V-FITC Apoptosis Detection Kit: Annexin V-FITC, PI, Binding Buffer

  • Anti-phospho-Histone H2A.X (Ser139) (γH2AX) Antibody: (e.g., Alexa Fluor® 488 conjugate)

  • Fixation/Permeabilization Buffers

  • Flow Cytometer

Experimental Protocols

Protocol 1: Cell Cycle Analysis with Propidium Iodide

This protocol enables the analysis of cell cycle distribution based on DNA content.

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the forward and side scatter parameters and a logarithmic scale for the PI fluorescence.[7][8]

cluster_2 Cell Cycle Analysis Principle G0G1 G0/G1 Phase (2n DNA) S S Phase (2n-4n DNA) G0G1->S G2M G2/M Phase (4n DNA) S->G2M G2M->G0G1 SubG1 Sub-G1 (Apoptotic Cells) G2M->SubG1

Caption: Principle of cell cycle analysis by DNA content.

Protocol 2: Apoptosis Detection with Annexin V and PI

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze immediately on a flow cytometer.[12]

cluster_3 Apoptosis Detection Principle Viable Viable (Annexin V-, PI-) EarlyApoptotic Early Apoptotic (Annexin V+, PI-) Viable->EarlyApoptotic LateApoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) EarlyApoptotic->LateApoptotic Necrotic Necrotic (Annexin V-, PI+)

Caption: Principle of apoptosis detection with Annexin V/PI.

Protocol 3: DNA Damage Analysis (γH2AX Staining)

This protocol quantifies DNA double-strand breaks through the detection of phosphorylated H2AX.[13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting and Fixation: Harvest cells and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Centrifuge, discard the fixative, and permeabilize with ice-cold 90% methanol for 30 minutes on ice.

  • Washing: Wash the cells twice with PBS containing 1% BSA.

  • Antibody Staining: Resuspend the cells in 100 µL of PBS/1% BSA containing the anti-γH2AX antibody.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the cells twice with PBS/1% BSA.

  • Flow Cytometry: Resuspend the cells in PBS and analyze on a flow cytometer.

Data Presentation

The following tables present hypothetical data from the analysis of MDA-MB-231 cells treated with this compound for 48 hours.

Table 1: Cell Cycle Distribution of this compound-Treated Cells

This compound (µM)% Sub-G1% G0/G1% S% G2/M
0 (Control)2.1 ± 0.355.4 ± 2.125.8 ± 1.516.7 ± 1.2
104.5 ± 0.552.1 ± 1.823.2 ± 1.320.2 ± 1.4
5015.8 ± 1.240.3 ± 2.515.5 ± 1.128.4 ± 2.0
10028.9 ± 2.030.1 ± 1.910.2 ± 0.930.8 ± 2.3

Table 2: Apoptosis in this compound-Treated Cells

This compound (µM)% Viable% Early Apoptotic% Late Apoptotic/Necrotic
0 (Control)95.2 ± 1.52.5 ± 0.42.3 ± 0.3
1088.7 ± 2.15.8 ± 0.75.5 ± 0.6
5065.4 ± 3.018.2 ± 1.516.4 ± 1.3
10040.1 ± 2.825.9 ± 2.034.0 ± 2.5

Table 3: DNA Damage in this compound-Treated Cells

This compound (µM)γH2AX Mean Fluorescence Intensity (MFI)
0 (Control)150 ± 25
10320 ± 45
50850 ± 90
1001500 ± 180

Troubleshooting

IssuePossible CauseSolution
High background in γH2AX staining Inadequate washing or non-specific antibody binding.Increase the number of wash steps. Include a blocking step with serum from the secondary antibody host species.
Poor separation of cell cycle phases Inappropriate cell density or RNase treatment failure.Ensure cells are not confluent before harvesting. Check the activity of the RNase A.
High percentage of necrotic cells in control Harsh cell handling.Handle cells gently during harvesting and washing.

Conclusion

The protocols described in this application note provide a robust framework for investigating the cellular effects of this compound using flow cytometry. By quantifying changes in cell cycle progression, apoptosis, and DNA damage, researchers can gain valuable insights into the cytotoxic mechanisms of this and other novel therapeutic compounds. The multiparametric nature of flow cytometry allows for a comprehensive understanding of the cellular response to drug treatment, making it an indispensable tool in drug development and cancer research.

References

Application Notes and Protocols: Detecting PARP Cleavage as a Marker of Apoptosis Following Iniparib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, including DNA repair and programmed cell death (apoptosis)[1][2]. In response to DNA damage, PARP becomes activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins[1]. While initially investigated as a PARP inhibitor, extensive preclinical studies have demonstrated that Iniparib (4-iodo-3-nitrobenzamide) does not effectively inhibit PARP activity in intact cells[3][4][5]. Research indicates that this compound and its metabolites do not significantly reduce the levels of PAR, a direct product of PARP activity[1]. Its cytotoxic effects, particularly at higher concentrations, are now thought to occur through mechanisms independent of PARP inhibition, possibly involving the generation of reactive oxygen species (ROS)[5][6][7].

Therefore, a Western blot protocol designed to measure a decrease in PARP activity (i.e., PAR levels) following this compound treatment is unlikely to yield conclusive results. A more informative approach to assess the downstream apoptotic effects of this compound is to measure the cleavage of PARP-1. During apoptosis, PARP-1 is cleaved by caspases, primarily caspase-3 and -7, from its full-length 116 kDa form into an 89 kDa and a 24 kDa fragment[8]. This cleavage event is a well-established hallmark of apoptosis[8].

These application notes provide a detailed protocol for utilizing Western blotting to detect PARP-1 cleavage in cell cultures following treatment with this compound, as an indicator of induced apoptosis.

This compound's Mechanism of Action: A Summary

The following table summarizes the key findings regarding the mechanism of action of this compound, contrasting its intended target with experimental observations.

FeatureDescriptionReferences
Initial Hypothesis This compound was initially developed as a prodrug of a covalent PARP inhibitor.[3][4][5][6]
In Vitro Studies Its metabolite, 4-iodo-3-nitrosobenzamide, can covalently inhibit PARP1 in cell-free systems.[3][4][6]
In Situ (in cell) Activity This compound does not inhibit the formation of poly(ADP-ribose) polymer (pADPr) in intact cells, even at high concentrations.[3][4][5]
Alternative Mechanisms The cytotoxic effects of this compound are likely due to off-target effects, such as the non-selective modification of cysteine-containing proteins and the induction of reactive oxygen species (ROS).[6][7]
Conclusion This compound is not considered a true PARP inhibitor, and its clinical effects should not be interpreted as evidence of PARP inhibition.[3][4][5]

Signaling Pathway: Caspase-Mediated PARP Cleavage in Apoptosis

The diagram below illustrates the signaling cascade leading to the cleavage of PARP-1 during apoptosis, a key event that can be monitored to assess the efficacy of cytotoxic agents like this compound.

cluster_0 Apoptotic Stimulus (e.g., this compound-induced ROS) cluster_1 Caspase Cascade cluster_2 PARP Cleavage cluster_3 Outcome Apoptotic_Stimulus Apoptotic Stimulus Procaspase_8 Procaspase-8 Apoptotic_Stimulus->Procaspase_8 activates Caspase_8 Caspase-8 Procaspase_8->Caspase_8 cleavage Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 activates Caspase_3 Caspase-3 Procaspase_3->Caspase_3 cleavage PARP1_Full Full-length PARP-1 (116 kDa) Caspase_3->PARP1_Full cleaves PARP1_Cleaved Cleaved PARP-1 (89 kDa fragment) PARP1_Full->PARP1_Cleaved Apoptosis Apoptosis PARP1_Cleaved->Apoptosis is a hallmark of

Apoptotic signaling pathway leading to PARP-1 cleavage.

Experimental Protocol: Western Blot for PARP-1 Cleavage

This protocol provides a step-by-step guide for detecting full-length and cleaved PARP-1 in cell lysates.

1. Materials and Reagents

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% gradient gels)

  • Tris-Glycine-SDS running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-PARP-1 (recognizes both full-length and cleaved forms)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)

2. Experimental Workflow

A 1. Cell Culture and Treatment - Seed cells and allow to attach. - Treat with this compound (and vehicle control). B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells and collect supernatant. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. Sample Preparation - Normalize protein concentrations. - Add Laemmli buffer and boil. C->D E 5. SDS-PAGE - Load samples onto gel. - Separate proteins by electrophoresis. D->E F 6. Protein Transfer - Transfer proteins from gel to membrane. E->F G 7. Immunoblotting - Block membrane. - Incubate with primary antibody (anti-PARP). - Incubate with secondary antibody. F->G H 8. Detection - Add ECL substrate. - Image the blot. G->H I 9. Analysis - Quantify band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP-1. H->I

Western blot workflow for detecting PARP-1 cleavage.

3. Detailed Methodology

a. Cell Culture and Treatment

  • Seed the cells of interest in appropriate culture dishes and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for desired time points (e.g., 24, 48 hours).

  • Include a vehicle control group treated with the same concentration of DMSO.

b. Cell Lysis and Protein Quantification

  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each dish.

  • Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the protein) to a new tube.

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

c. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

d. Protein Transfer and Immunoblotting

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-PARP-1 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

e. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • The full-length PARP-1 will appear as a band at ~116 kDa, and the cleaved fragment will be detected at ~89 kDa[9][10].

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like β-actin or GAPDH.

  • Densitometric analysis can be performed to quantify the relative amounts of full-length and cleaved PARP-1. An increase in the 89 kDa band relative to the 116 kDa band indicates an induction of apoptosis.

Data Presentation

The quantitative data from the densitometric analysis of the Western blots should be summarized in a table for clear comparison.

Treatment GroupConcentration (µM)Time (hours)Full-Length PARP-1 (116 kDa) Relative IntensityCleaved PARP-1 (89 kDa) Relative IntensityRatio (Cleaved/Full-Length)
Vehicle (DMSO)-24ValueValueValue
This compound1024ValueValueValue
This compound5024ValueValueValue
This compound10024ValueValueValue
Vehicle (DMSO)-48ValueValueValue
This compound1048ValueValueValue
This compound5048ValueValueValue
This compound10048ValueValueValue

Values to be filled in with experimental data. Relative intensity should be normalized to the loading control.

Conclusion

While this compound was initially investigated as a PARP inhibitor, current evidence indicates its mechanism of action is likely independent of PARP inhibition. Therefore, assessing PARP cleavage by Western blot is a more scientifically sound method to evaluate its apoptotic effects in cancer cells. The provided protocol offers a robust framework for researchers to investigate the induction of apoptosis by this compound and other cytotoxic compounds.

References

Application Note: Identifying Genetic Determinants of Iniparib Sensitivity Using a Genome-Wide CRISPR-Cas9 Screen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to Iniparib. Historically investigated as a PARP (Poly (ADP-ribose) polymerase) inhibitor, subsequent studies revealed that this compound's primary mechanism of action is not through PARP inhibition but rather through the non-selective modification of cysteine-containing proteins and the induction of reactive oxygen species (ROS)[1][2][3][4]. CRISPR-based functional genomics offers an unbiased, powerful approach to elucidate the complex mechanisms of drug action and identify biomarkers for sensitivity and resistance. This protocol outlines the necessary steps from experimental design and library screening to data analysis and hit validation, providing a framework for researchers to uncover novel genetic interactions with this unique compound.

Part 1: Background and Proposed Mechanism of Action

This compound (BSI-201) was initially developed as a PARP inhibitor for cancer therapy[5][6]. However, extensive research has shown that neither this compound nor its metabolites effectively inhibit PARP activity at clinically relevant concentrations[1][2]. Instead, its cytotoxic effects are attributed to a different mechanism. It is proposed that this compound is metabolized into a reactive species that non-selectively forms covalent adducts with cysteine-containing proteins[1][2]. Furthermore, studies suggest that this compound stimulates the production of cytotoxic levels of reactive oxygen species (ROS), potentially through interaction with the mitochondrial electron transport chain and activation of the Nrf2-mediated antioxidant response pathway[4]. Understanding the genetic landscape that governs these processes is crucial for identifying patient populations who might respond to such a therapeutic agent.

Iniparib_Mechanism cluster_cell Tumor Cell This compound This compound (Prodrug) Metabolite Reactive Metabolite This compound->Metabolite Metabolic Conversion Mito Mitochondrial Electron Transport Chain Metabolite->Mito Interacts with Proteins Cysteine-Containing Proteins Metabolite->Proteins Covalently modifies ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Nrf2 Nrf2 Pathway (Antioxidant Response) Nrf2->ROS Activated by Damage Cytotoxicity & Cell Death ROS->Damage Adducts Protein Adducts & Dysfunction Proteins->Adducts Adducts->Damage

Caption: Proposed mechanism of this compound cytotoxicity.

Part 2: CRISPR-Cas9 Screening Workflow

A pooled, genome-wide CRISPR-Cas9 knockout screen is employed to identify genes whose loss-of-function results in either increased sensitivity (negative selection) or increased resistance (positive selection) to this compound. The general workflow involves transducing a population of Cas9-expressing cells with a pooled single-guide RNA (sgRNA) library. This creates a diverse pool of knockout cell lines. The cell pool is then treated with this compound, and the resulting changes in sgRNA representation are quantified by next-generation sequencing (NGS).

CRISPR_Workflow cluster_setup 1. Library Preparation cluster_screen 2. Cell Screening cluster_treatment 3. This compound Treatment cluster_analysis 4. Data Analysis Lib Pooled sgRNA Library Lenti Lentivirus Production Lib->Lenti Transduction Transduction (Low MOI) Lenti->Transduction Cells Cas9-Expressing Cells Cells->Transduction Selection Antibiotic Selection Transduction->Selection Pool Stable Knockout Cell Pool Selection->Pool T0 T0 Sample (Baseline) Pool->T0 NegScreen Negative Screen (Low Dose this compound) Pool->NegScreen PosScreen Positive Screen (High Dose this compound) Pool->PosScreen gDNA gDNA Extraction T0->gDNA NegScreen->gDNA PosScreen->gDNA PCR sgRNA Amplification (PCR) gDNA->PCR NGS Next-Gen Sequencing PCR->NGS Analysis Read Alignment & sgRNA Counting NGS->Analysis Hits Hit Identification (Enriched/Depleted Genes) Analysis->Hits

Caption: Genome-wide CRISPR-Cas9 screening workflow.

Part 3: Detailed Experimental Protocol

This protocol is adapted from established methods for performing genome-wide CRISPR-Cas9 screens for drug sensitivity[7][8][9].

Preparatory Work
  • Cell Line Selection: Choose a cancer cell line relevant to the intended application of this compound (e.g., breast, ovarian, or glioma cell lines[6][10][11]).

  • Cas9 Activity Validation: Ensure the chosen cell line stably expresses a high level of functional Cas9 nuclease. This can be verified using a GFP-knockout reporter assay.

  • This compound Dose-Response: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) of this compound in the selected cell line. This is critical for choosing the correct screening concentrations.

    • Negative Selection Screen: Use a low dose of this compound that causes ~20-30% growth inhibition (IC20-IC30).

    • Positive Selection Screen: Use a high dose of this compound that causes ~70-80% growth inhibition (IC70-IC80).

Lentiviral sgRNA Library Production
  • Amplify a genome-wide sgRNA library (e.g., TKOv3, GeCKO) in electrocompetent E. coli to obtain sufficient plasmid DNA[7].

  • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.

  • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the harvests, centrifuge to remove cell debris, and concentrate the virus if necessary. Titer the virus to determine the transduction units per mL.

Generation of the Knockout Cell Library
  • Plate the Cas9-expressing target cells.

  • Transduce the cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive only one sgRNA construct.

  • The number of cells transduced should be sufficient to achieve at least 500-1000x coverage of the sgRNA library.

  • Begin selection with an appropriate antibiotic (e.g., puromycin) 24-48 hours post-transduction.

  • Expand the surviving cells while maintaining library coverage until a sufficient number of cells for the screen is obtained.

This compound Screening
  • Collect an initial cell pellet representing the starting population (T0). This sample serves as the baseline for sgRNA representation.

  • Plate the knockout cell library for treatment, again ensuring a minimum of 500-1000x library coverage.

  • Treat the cells with the predetermined low (negative selection) or high (positive selection) concentration of this compound. A parallel culture with vehicle (DMSO) should be maintained as a control.

  • Continue to passage the cells under drug pressure for approximately 14 population doublings[8]. Replenish the drug with each passage.

  • At the end of the treatment period, harvest the final cell pellets from all conditions.

Genomic DNA Extraction and NGS Preparation
  • Extract genomic DNA (gDNA) from the T0 and final timepoint cell pellets using a high-yield gDNA extraction kit.

  • Use PCR to amplify the integrated sgRNA sequences from the gDNA. Use high-fidelity polymerase and a sufficient number of parallel reactions to maintain library representation.

  • Purify the PCR products.

  • Submit the purified amplicons for next-generation sequencing on an Illumina platform.

Data Analysis
  • Perform quality control on the raw sequencing reads.

  • Align reads to the sgRNA library reference to obtain read counts for each sgRNA.

  • Utilize bioinformatics tools like MAGeCK to analyze the data. This software compares sgRNA counts from the treated samples to the T0 or vehicle control to calculate a log-fold change (LFC) and a statistical significance (p-value or FDR) for each gene.

    • Negative Selection Hits (Sensitizers): Genes with significantly negative LFCs. Their knockout leads to cell death in the presence of this compound.

    • Positive Selection Hits (Resistors): Genes with significantly positive LFCs. Their knockout confers a survival advantage.

Part 4: Data Presentation and Interpretation

The output of the CRISPR screen is a ranked list of genes that influence this compound sensitivity. This data should be summarized in a clear, tabular format for review and prioritization of hits for subsequent validation.

Table 1: Representative Hits from a Hypothetical this compound CRISPR Screen (Note: This table contains illustrative data based on the known mechanism of this compound. It does not represent results from an actual published screen.)

Gene SymbolScreen TypeLog2 Fold Changep-valuePutative Role in this compound Response
KEAP1 Negative-3.51.2e-8Negative regulator of Nrf2. Knockout leads to Nrf2 stabilization and enhanced antioxidant response, increasing sensitivity to ROS-inducing agents.
GSR Negative-2.95.4e-7Glutathione-Disulfide Reductase. Essential for maintaining the reduced glutathione pool, critical for detoxifying ROS.
SLC7A11 Positive4.18.9e-9Cysteine/glutamate antiporter. Its loss may reduce intracellular cysteine levels, limiting glutathione synthesis and ROS detoxification, thereby conferring resistance.
NFE2L2 Positive3.82.1e-8(Nrf2) Master regulator of the antioxidant response. Its loss would impair the cell's ability to cope with oxidative stress, selecting for resistant clones.
ATR Negative-2.59.0e-6DNA damage response kinase. Its loss may create synthetic lethality with the DNA damage induced by this compound's downstream effects.
PARP1 Positive2.14.5e-5Loss of PARP1 has been shown to confer resistance to other PARP inhibitors and could have similar effects with agents causing DNA damage[12][13].

Part 5: Hit Validation

It is crucial to validate the top candidate genes from the primary screen.

  • Individual Knockouts: Generate single-gene knockout cell lines for each top hit using 2-3 independent sgRNAs per gene.

  • Viability Assays: Confirm the sensitivity or resistance phenotype by performing this compound dose-response curves on the individual knockout lines compared to control cells.

  • Mechanistic Studies: Investigate how the loss of the validated gene affects the cellular response to this compound. This could include measuring intracellular ROS levels, quantifying protein adducts, or assessing DNA damage markers (e.g., γH2AX foci)[10].

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Iniparib Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with Iniparib in vitro, with a specific focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can significantly reduce the solubility of this compound.[1][2] Ethanol can also be used, but the solubility is lower compared to DMSO.[1][3] this compound is insoluble in water.[1]

Q2: What is the maximum stock concentration I can prepare for this compound in DMSO?

A2: The maximum stock concentration of this compound in DMSO can vary slightly between batches and based on the purity of the compound and the DMSO. Reported concentrations range from 58 mg/mL (198.6 mM) to 100 mg/mL (342.43 mM).[1][2] For optimal results, it is recommended to start with a concentration within this range and observe for any precipitation. Using sonication and gentle warming (to 37°C) can aid in dissolving the compound to achieve a higher concentration.[2][3]

Q3: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation in your this compound stock solution can be due to several factors:

  • Moisture in DMSO: Ensure you are using fresh, anhydrous DMSO.[1][2]

  • Low Temperature: If the stock solution has been stored at a low temperature, some of the compound may have crystallized. Gentle warming of the vial to 37°C and vortexing or sonicating can help redissolve the precipitate.[3]

  • Concentration Too High: You may have exceeded the solubility limit. Try preparing a slightly lower concentration stock solution.

Q4: I observe precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue due to this compound's poor aqueous solubility. Here are some strategies to minimize precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.

  • Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final desired concentration before the final dilution into the aqueous medium.

  • Rapid Mixing: When adding the this compound-DMSO solution to your medium, ensure rapid and thorough mixing to facilitate dispersion and minimize localized high concentrations that can lead to precipitation.

  • Pre-warmed Medium: Add the this compound solution to a pre-warmed (37°C) cell culture medium.

Q5: Is this compound a PARP inhibitor?

A5: While initially developed as a PARP-1 inhibitor, subsequent research has shown that this compound is not a bona fide PARP inhibitor in cellular settings.[1][4][5][6] It does not effectively inhibit PARP enzymatic activity within cells.[4][7] The currently understood mechanism of action involves the non-selective modification of cysteine-containing proteins.[4][5] It is also proposed that this compound acts as a prodrug, being converted to a metabolite that can induce the production of reactive oxygen species (ROS).[8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. 1. DMSO is not fresh or is hydrated.2. Concentration is too high.3. Insufficient mixing.1. Use a fresh, unopened bottle of anhydrous DMSO.[1][2]2. Try a lower concentration. Refer to the solubility data table below.3. Use a vortex mixer or sonicator to aid dissolution. Gentle warming to 37°C can also help.[3]
Precipitation forms in the stock solution upon storage. 1. Storage temperature is too low.2. Evaporation of solvent leading to increased concentration.1. Store the stock solution at -20°C or -80°C as recommended, but allow it to fully come to room temperature and vortex before use.[2]2. Ensure the vial is tightly sealed to prevent solvent evaporation.
Precipitate forms immediately upon dilution in cell culture medium. 1. Poor aqueous solubility of this compound.2. Final DMSO concentration is too high.3. Inadequate mixing.1. Perform a stepwise dilution. First, dilute the stock in a small volume of pre-warmed medium with vigorous vortexing, then add this to the final volume.2. Keep the final DMSO concentration in the medium below 0.5%.3. Add the drug solution dropwise while gently swirling the culture vessel.
Inconsistent experimental results. 1. Incomplete dissolution or precipitation of this compound.2. Degradation of the compound.1. Always ensure your this compound solution is clear and free of any visible precipitate before adding it to your experiment.2. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

Data Presentation: this compound Solubility

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 58 - 103.4198.6 - 354.1Use of fresh, anhydrous DMSO is critical.[1][3] Sonication may be required.[2]
Ethanol 23.5 - 2880.5 - 95.9Solubility is lower than in DMSO.[1][10]
Water InsolubleInsoluble[1]
DMSO:PBS (pH 7.2) (1:1) 0.51.71[10]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 292.03 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 29.2 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, light yellow to yellow solution should be obtained.[2]

  • If the powder does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C and vortex again.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO to create intermediate stocks if a wide range of concentrations is being tested. This helps to maintain a low final DMSO concentration in the culture medium.

  • For a final concentration of 10 µM, for example, you can perform a 1:1000 dilution. To do this, add 1 µL of the 10 mM intermediate stock to 1 mL of pre-warmed complete cell culture medium.

  • Immediately after adding the this compound-DMSO solution to the medium, mix thoroughly by gentle pipetting or inverting the tube to ensure rapid and even dispersion.

  • Visually inspect the medium to ensure no precipitation has occurred.

  • Add the final this compound-containing medium to your cells. For example, in a 96-well plate, cells can be exposed to various concentrations of this compound for 5 to 9 days.[1][3][11]

Visualizations

Proposed Mechanism of Action of this compound

Iniparib_Mechanism cluster_cell Tumor Cell Iniparib_ext This compound (Prodrug) Iniparib_int This compound Iniparib_ext->Iniparib_int Cellular Uptake Metabolite Active Metabolite Iniparib_int->Metabolite Metabolic Conversion Protein_mod Non-selective Cysteine Protein Modification Iniparib_int->Protein_mod ROS Increased ROS Metabolite->ROS Cytotoxicity Cytotoxicity ROS->Cytotoxicity Protein_mod->Cytotoxicity

Caption: Proposed mechanism of action for this compound in tumor cells.

Experimental Workflow: Preparing this compound for In Vitro Assays

Iniparib_Workflow start Start dissolve Dissolve this compound in Anhydrous DMSO start->dissolve stock Prepare High-Concentration Stock Solution (e.g., 100 mM) dissolve->stock store Aliquot and Store at -20°C or -80°C stock->store thaw Thaw Aliquot store->thaw dilute Serially Dilute in Pre-warmed Culture Medium thaw->dilute treat Treat Cells dilute->treat end End treat->end

Caption: Workflow for preparing this compound for in vitro experiments.

References

Iniparib stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and experimental use of iniparib.

Frequently Asked Questions (FAQs)

Q1: What is the currently understood mechanism of action for this compound?

A1: Initial studies proposed that this compound was a noncompetitive inhibitor of poly(ADP-ribose) polymerase (PARP). However, subsequent research has largely refuted this mechanism. The current consensus is that this compound is not a bona fide PARP inhibitor.[1] Instead, it is believed to be a prodrug that is metabolized to a reactive C-nitroso species.[1] This metabolite can non-selectively and covalently modify cysteine residues on a wide range of intracellular proteins, leading to cellular stress and cytotoxicity.[2] Additionally, this compound has been shown to stimulate the production of reactive oxygen species (ROS), which contributes to its anti-cancer activity.[3][4]

Q2: What are the best practices for storing this compound powder and stock solutions?

A2: For long-term storage of the solid compound, it is recommended to keep it in a tightly sealed container in a dry and well-ventilated place.[5][6][7][8] For stock solutions, one supplier suggests that they can be stored at -80°C for up to two years or at -20°C for up to one year.[9] To ensure the integrity of the compound, it is advisable to aliquot the stock solution into smaller volumes to prevent multiple freeze-thaw cycles.

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[10] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] When preparing aqueous solutions for in vitro experiments, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the desired experimental buffer.

Q4: What are the potential degradation pathways for this compound in experimental buffers?

A4: While specific degradation studies for this compound in various buffers are not widely published, its benzamide structure suggests a susceptibility to hydrolysis under both acidic and basic conditions.[11][12][13][14][15] This would lead to the formation of 4-iodo-3-nitrobenzoic acid and ammonia. The nitro group on the benzene ring also makes the compound potentially susceptible to reduction. Given its reactivity, it is crucial to perform stability studies in your specific experimental buffer to understand its degradation profile.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results This compound degradation in the experimental buffer.Perform a stability study of this compound in your buffer using a stability-indicating HPLC method (see protocol below). Prepare fresh solutions for each experiment.
Inactivation due to multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution after preparation to minimize freeze-thaw cycles.
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.
Low or no observable cellular activity Incorrectly assumed mechanism of action.Re-evaluate the experimental design. Since this compound is not a true PARP inhibitor, assays that specifically measure PARP inhibition may not be appropriate.[1] Consider assays that measure general cytotoxicity, protein modification, or ROS production.[3][4]
High reactivity and non-specific binding.Be aware that this compound's reactive metabolite can bind to cysteine residues on various proteins, potentially leading to off-target effects.

Data Presentation: this compound Stability

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are provided as templates for researchers to document their own findings from stability studies.

Table 1: Illustrative Stability of this compound (100 µM) in Common Buffers at 37°C

Buffer (pH)Time (hours)% Remaining this compound (Hypothetical)Degradation Products Observed (Hypothetical)
PBS (7.4) 0100%None
695%Degradant 1
2485%Degradant 1, Degradant 2
4870%Degradant 1, Degradant 2
Tris-HCl (7.4) 0100%None
698%None
2492%Degradant 1
4888%Degradant 1
HEPES (7.4) 0100%None
697%None
2490%Degradant 1
4885%Degradant 1, Degradant 2
DMEM + 10% FBS 0100%None
690%Degradant 1, Metabolite 1
2475%Degradant 1, Metabolite 1, Degradant 2
4855%Degradant 1, Metabolite 1, Degradant 2

Table 2: Illustrative Forced Degradation of this compound

Stress ConditionDuration% Remaining this compound (Hypothetical)Major Degradation Product(s) (Hypothetical)
0.1 M HCl 24 hours60%4-iodo-3-nitrobenzoic acid
0.1 M NaOH 24 hours45%4-iodo-3-nitrobenzoic acid
3% H₂O₂ 24 hours80%Oxidized species
Heat (80°C) 24 hours92%Minor thermolytic products
Photolysis (UV light) 24 hours85%Photolytic products

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Optimization will be required for specific instrumentation and buffer systems.

  • Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

  • Materials:

    • This compound reference standard

    • HPLC grade acetonitrile (ACN)

    • HPLC grade methanol (MeOH)

    • HPLC grade water

    • Buffers (e.g., phosphate, acetate) and acids (e.g., formic acid, trifluoroacetic acid) for mobile phase preparation

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Method Development:

    • Solvent Selection: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at 1 mg/mL.

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

    • Initial Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Injection Volume: 10 µL

    • Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol as the organic modifier), pH, and column type to achieve good peak shape for this compound and adequate separation from any degradation products generated during forced degradation studies.

  • Forced Degradation (Stress Testing):

    • Prepare solutions of this compound (e.g., 100 µM) in various stress conditions as outlined in Table 2 (acid, base, oxidative, thermal, and photolytic).

    • Analyze the stressed samples using the developed HPLC method to identify and separate degradation peaks from the parent this compound peak.

  • Method Validation (as per ICH guidelines Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.

Visualizations

G cluster_0 Discredited PARP Inhibition Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Synthesis PARP1->PAR DNA_Repair DNA Repair PAR->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound (Proposed Inhibition) This compound->PARP1 X (Inhibition) G cluster_1 Current Understanding of this compound's Mechanism Iniparib_Prodrug This compound (Prodrug) Metabolism Intracellular Metabolism (Nitroreduction) Iniparib_Prodrug->Metabolism Reactive_Metabolite Reactive C-Nitroso Metabolite Metabolism->Reactive_Metabolite ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS Cysteine_Proteins Cysteine-Containing Proteins Reactive_Metabolite->Cysteine_Proteins Covalent Modification Protein_Adducts Non-specific Protein Adducts Cysteine_Proteins->Protein_Adducts Cellular_Stress Cellular Stress & Protein Dysfunction Protein_Adducts->Cellular_Stress ROS->Cellular_Stress Cytotoxicity Cytotoxicity Cellular_Stress->Cytotoxicity G cluster_2 Experimental Workflow for this compound Stability Testing Prep_Solution Prepare this compound Solution in Experimental Buffer Incubate Incubate at Desired Temperature (e.g., 37°C) Prep_Solution->Incubate Sample Sample at Multiple Time Points (t=0, 6, 24, 48h) Incubate->Sample HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample->HPLC_Analysis Quantify Quantify this compound Peak Area and Degradant Peaks HPLC_Analysis->Quantify Calculate Calculate % Remaining this compound vs. Time Quantify->Calculate Data_Analysis Data Analysis and Degradation Profile Calculate->Data_Analysis

References

Technical Support Center: Optimizing Iniparib Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iniparib in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: Initially developed as a poly(ADP-ribose) polymerase (PARP) inhibitor, subsequent research has demonstrated that this compound does not function as a bona fide PARP inhibitor in cellular settings.[1][2][3][4][5][6] Its cytotoxic effects are attributed to the non-selective modification of cysteine-containing proteins within tumor cells.[1][2] Some evidence also suggests that this compound may induce the production of reactive oxygen species (ROS).[7]

Q2: What is a typical concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary significantly depending on the cell line and assay type. Generally, cytotoxic effects are observed at concentrations above 40 µM.[3][4][5][8][9] For initial screening, a broad range (e.g., 0.1 µM to 100 µM) is recommended to determine the IC50 value for your specific cell line. In some studies, concentrations up to 120 µM have been utilized.[8]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and insoluble in water.[8] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. For example, a stock solution of 10 mM can be prepared. It is crucial to use a recently opened bottle of DMSO as it can absorb moisture, which may reduce the solubility of this compound.[8][10] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]

Q4: I am not observing the expected PARP inhibition with this compound. What could be the reason?

A4: It is highly unlikely that you will observe direct PARP inhibition with this compound in your cell-based assays. Extensive research has shown that this compound and its metabolites do not inhibit PARP enzymatic activity or potentiate the effects of DNA-damaging agents in a manner consistent with other known PARP inhibitors.[1][2][3] The observed cellular effects are likely due to its off-target activity on cysteine-containing proteins.[1][2]

Troubleshooting Guide

The following table addresses common issues encountered when optimizing this compound concentration in cell-based assays.

Problem Potential Cause Recommended Solution
High variability between replicate wells. - Uneven cell seeding. - Edge effects in the microplate. - Inconsistent drug concentration across wells.- Ensure a single-cell suspension before seeding and use a consistent pipetting technique. - To minimize edge effects, do not use the outer wells of the plate for experimental data; instead, fill them with sterile media or PBS. - Mix the drug solution thoroughly before and during addition to the plate.
No significant cytotoxicity observed even at high concentrations. - Cell line is resistant to this compound. - Insufficient incubation time. - Drug degradation.- Consider using a positive control cell line known to be sensitive to this compound. - Extend the incubation period (e.g., from 48 to 72 hours or longer). - Prepare fresh drug dilutions for each experiment from a properly stored stock solution.
Precipitation of this compound in the culture medium. - Exceeding the solubility limit of this compound in the final assay volume. - The final DMSO concentration is too low to maintain solubility.- Ensure the final concentration of DMSO in the culture medium is sufficient to keep this compound in solution (typically ≤ 0.5%). - Visually inspect the wells for precipitation after adding this compound. If precipitation occurs, reduce the final concentration of this compound.
Discrepancy between results from different assay types (e.g., MTT vs. Colony Formation). - Different assays measure different aspects of cell health and proliferation. MTT assays measure metabolic activity, which may not always correlate directly with the ability of cells to form colonies (a measure of long-term survival).- It is not uncommon to see different IC50 values from different assays.[11] Report the results from each assay and consider the biological question you are asking when interpreting the data. Colony formation assays are often considered a more stringent measure of cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effect of this compound on a chosen cell line.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in culture medium from your DMSO stock solution. A common approach is to prepare 2x concentrated drug solutions.

    • Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Visualizations

Iniparib_Putative_Mechanism Putative Mechanism of Action of this compound This compound This compound (Prodrug) Metabolite Active Metabolite (e.g., 4-iodo-3-nitrosobenzamide) This compound->Metabolite Metabolic Activation Modification Covalent Modification Metabolite->Modification ROS Increased ROS Production Metabolite->ROS Proteins Cysteine-Containing Proteins Proteins->Modification Cytotoxicity Cellular Cytotoxicity Modification->Cytotoxicity ROS->Cytotoxicity

Caption: Putative mechanism of this compound leading to cytotoxicity.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock in DMSO Treat Treat with Serial Dilutions of this compound Stock->Treat Cells Culture and Harvest Log-Phase Cells Seed Seed Cells in 96-Well Plate Cells->Seed Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Absorbance Assay->Measure Calculate Calculate % Viability vs. Control Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for this compound concentration optimization.

Troubleshooting_Logic Troubleshooting Logic for this compound Assays Start Unexpected Results? NoEffect No Cytotoxicity? Start->NoEffect Yes HighVariability High Variability? Start->HighVariability No CheckCells Check Cell Health and Seeding Density NoEffect->CheckCells Yes Precipitation Precipitation? HighVariability->Precipitation No CheckPipetting Review Pipetting Technique HighVariability->CheckPipetting Yes CheckDMSO Check Final DMSO Concentration Precipitation->CheckDMSO Yes CheckDrug Check Drug Prep and Storage CheckCells->CheckDrug If cells are healthy ExtendIncubation Extend Incubation Time CheckDrug->ExtendIncubation If drug prep is correct UseEdgeWellsBuffer Use Outer Wells as Buffer CheckPipetting->UseEdgeWellsBuffer If technique is good LowerConcentration Lower Max This compound Concentration CheckDMSO->LowerConcentration If DMSO is <0.5%

Caption: Troubleshooting decision tree for this compound experiments.

References

Navigating Iniparib in Research: A Guide to Understanding its True Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Iniparib, this technical support center provides essential guidance on experimental design and data interpretation. It has become evident through extensive research that this compound is not a true PARP (Poly(ADP-ribose) polymerase) inhibitor.[1][2][3][4] Its cytotoxic effects stem from a different mechanism: the non-selective modification of cysteine-containing proteins by its metabolites.[1][3][5] This guide will help you design experiments that account for this reality and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: Is this compound a reliable PARP inhibitor for my experiments?

A1: No. While initially investigated as a PARP inhibitor, subsequent studies have demonstrated that this compound and its metabolites do not inhibit PARP enzymatic activity in a significant or specific manner.[1][2][3] Its cytotoxic effects are now understood to be independent of PARP inhibition.[2][6] Therefore, it should not be used as a tool to probe PARP-related cellular pathways.

Q2: What is the actual mechanism of action of this compound?

A2: this compound is a prodrug that is metabolized to reactive species, such as 4-iodo-3-nitrosobenzamide.[1][5] This metabolite non-selectively modifies cysteine residues on a wide range of proteins, leading to broad cellular disruption and cytotoxicity.[1][3][5] Some studies also suggest that this compound can stimulate the production of reactive oxygen species (ROS), contributing to its cytotoxic effects.[7][8]

Q3: At what concentration does this compound show cytotoxic effects?

A3: Cytotoxicity is generally observed at concentrations above 40 µM.[2][6] It is crucial to note that these effects are not specific to cells with deficiencies in homologous recombination (like BRCA-mutant cells), which is a hallmark of true PARP inhibitors.[2]

Q4: How can I control for the non-specific effects of this compound in my experiments?

A4: To account for the non-specific nature of this compound, it is essential to include proper controls. This includes comparing its effects to a known, potent, and specific PARP inhibitor (e.g., Olaparib, Veliparib) to differentiate between PARP-dependent and this compound-specific effects. Additionally, using a structurally similar but inactive control compound, if available, can help identify off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent cytotoxic effects at low concentrations (<40 µM). The concentration may be too low to induce the non-specific protein modification that drives its primary cytotoxic mechanism.Increase the concentration of this compound to the cytotoxic range (>40 µM) and perform a dose-response curve to determine the EC50 in your cell line.
Observing effects similar to known PARP inhibitors. This could be a coincidental overlap in downstream cellular responses or an artifact.Directly measure PARP activity in your experimental system using a PARylation assay. Compare the effect of this compound to a validated PARP inhibitor.
Difficulty interpreting data due to widespread cellular changes. The non-selective modification of numerous cysteine-containing proteins by this compound's metabolite can lead to pleiotropic effects.Focus on assays that measure the direct biochemical consequences of this compound's action, such as general cysteine modification or ROS production, rather than downstream signaling pathways that may be indirectly affected.
No selective killing of BRCA-deficient cells. This is expected, as this compound's mechanism is not dependent on synthetic lethality with homologous recombination deficiency.This observation confirms the non-PARP-inhibitory nature of this compound. Use a validated PARP inhibitor if selective killing of BRCA-deficient cells is the desired experimental outcome.

Experimental Protocols

PARylation Assay (Western Blot-based)

This protocol is to verify that this compound is not inhibiting PARP activity in your cellular context.

Objective: To measure the levels of poly(ADP-ribose) (PAR) chains on proteins as an indicator of PARP activity.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with your desired concentrations of this compound, a positive control (a known PARP inhibitor like Olaparib at ~10 µM), and a vehicle control (e.g., DMSO) for the desired duration. To induce PARP activity, treat with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PAR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Compare the intensity of the PAR signal between treatments. A true PARP inhibitor will show a significant reduction in the PAR signal, while this compound is not expected to do so.

Cellular Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the levels of intracellular ROS production upon treatment with this compound.

Methodology:

  • Cell Treatment: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat cells with this compound, a positive control (e.g., H₂O₂), and a vehicle control.

  • Staining: Add a fluorescent ROS indicator dye (e.g., DCFDA or CellROX Green) to each well and incubate according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold change in ROS production.

Cysteine Modification Assay (Biotin Switch Assay)

Objective: To detect the modification of cysteine residues on proteins following this compound treatment.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and a vehicle control. Lyse the cells under non-reducing conditions.

  • Blocking of Free Thiols: Block free cysteine residues with a thiol-reactive compound (e.g., methyl methanethiosulfonate).

  • Reduction of Modified Cysteines: Reduce the modified cysteine residues to free thiols using a reducing agent (e.g., ascorbate).

  • Labeling with Biotin: Label the newly formed free thiols with a biotin-conjugated thiol-reactive probe (e.g., HPDP-biotin).

  • Detection: The biotinylated proteins can be detected by Western blotting with streptavidin-HRP or enriched using streptavidin-agarose beads for subsequent mass spectrometry analysis to identify the modified proteins.

Visualizations

Iniparib_Mechanism This compound This compound (Prodrug) Metabolite Reactive Metabolite (e.g., 4-iodo-3-nitrosobenzamide) This compound->Metabolite Metabolism ModifiedProteins Modified Proteins Metabolite->ModifiedProteins Cysteine Modification ROS Reactive Oxygen Species (ROS) Metabolite->ROS Stimulation Proteins Cysteine-Containing Proteins Proteins->ModifiedProteins Disruption Cellular Disruption & Cytotoxicity ModifiedProteins->Disruption ROS->Disruption

Caption: The actual mechanism of action of this compound.

Experimental_Workflow start Start Experiment with this compound question Is the goal to study PARP inhibition? start->question stop Use a validated PARP inhibitor instead question->stop Yes proceed Acknowledge non-specific mechanism of action question->proceed No controls Include Proper Controls: - Validated PARP inhibitor - Vehicle control proceed->controls assays Perform Relevant Assays: - PARylation Assay - ROS Detection - Cysteine Modification controls->assays interpret Interpret data in the context of non-selective protein modification and ROS production assays->interpret

Caption: Recommended workflow for experiments involving this compound.

References

Technical Support Center: Interpreting Unexpected Data from Iniparib Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Iniparib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected data from your experiments. This compound was initially developed as a poly(ADP-ribose) polymerase (PARP) inhibitor, but subsequent studies revealed a different and more complex mechanism of action. This guide will help you navigate the discrepancies and design informative experiments.

Frequently Asked Questions (FAQs)

Q1: My experiment assumes this compound is a PARP inhibitor, but my results are inconsistent with other known PARP inhibitors. Why?

A1: It is now widely accepted that this compound is not a bona fide PARP inhibitor.[1][2][3][4][5] Initial reports suggested it inhibited PARP1, but further studies demonstrated that neither this compound nor its metabolites effectively inhibit PARP enzymatic activity at physiologically relevant concentrations.[2][3][6] Your results are likely inconsistent because this compound's cytotoxic effects stem from a different mechanism.

Q2: What is the current understanding of this compound's mechanism of action?

A2: The precise mechanism of this compound's cytotoxicity is not fully elucidated, but it is believed to involve two main processes:

  • Non-selective protein modification: this compound is a prodrug that is metabolized to a reactive C-nitroso metabolite. This metabolite can non-selectively form covalent adducts with cysteine-containing proteins within the cell.[2][3] This broad reactivity can disrupt various cellular functions.

  • Induction of oxidative stress: Some studies suggest that this compound can stimulate the production of reactive oxygen species (ROS).[7] This may be linked to the activation of the Nrf2-mediated antioxidant response and interaction with the mitochondrial electron transport chain.[7]

Q3: Why did this compound show promise in Phase II clinical trials but fail in Phase III?

A3: The discrepancy between the Phase II and Phase III trial results for this compound in triple-negative breast cancer is a critical point of discussion.[1][8][9][10] While the Phase II trial showed a significant improvement in progression-free and overall survival, the larger Phase III trial did not meet its primary endpoints.[11][8][9] Several factors may have contributed to this, including potential differences in patient populations, trial design, and the fact that the drug's presumed mechanism of action was incorrect.[12] Interestingly, subgroup analysis of the Phase III trial suggested a potential benefit in patients who had received one or two prior treatments.[11]

Troubleshooting Guides

Issue 1: this compound does not potentiate the effect of DNA-damaging agents in my cell culture experiments.

  • Possible Cause: You are likely observing the expected behavior of this compound. Unlike true PARP inhibitors, this compound has been shown to fail to sensitize cells to various chemotherapeutic agents, including topoisomerase I poisons, cisplatin, gemcitabine, and paclitaxel.[6][13]

  • Troubleshooting Steps:

    • Positive Control: Include a known PARP inhibitor (e.g., Olaparib, Veliparib) in your experimental setup to ensure your assay can detect sensitization.

    • Re-evaluate Hypothesis: Reframe your experimental question to investigate this compound's effects independent of PARP inhibition and DNA damage sensitization. For example, you could explore its impact on cellular redox state or its interaction with specific cysteine-containing proteins.

Issue 2: I am not observing selective killing of BRCA-deficient cells with this compound.

  • Possible Cause: This is another expected finding that distinguishes this compound from true PARP inhibitors. Authentic PARP inhibitors exploit synthetic lethality in cells with deficient homologous recombination (HR), such as those with BRCA mutations. This compound does not exhibit this selective toxicity.[3][6]

  • Troubleshooting Steps:

    • Cell Line Authentication: Verify the BRCA status of your cell lines.

    • Comparative Analysis: Test this compound alongside a known PARP inhibitor on both BRCA-proficient and BRCA-deficient cell lines to highlight the differential response. This will confirm that your cell model system is behaving as expected for bona fide PARP inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, comparing it with other PARP inhibitors where applicable.

Table 1: In Vitro PARP Inhibition

CompoundTargetIC50Reference
This compoundPARP1>100 µM[2]
This compound MetabolitePARP1>100 µM[2]
VeliparibPARP1/2~5 nM[6]
OlaparibPARP1/2~5 nM[6]

Table 2: Phase III Clinical Trial Results in Metastatic Triple-Negative Breast Cancer

EndpointThis compound + Gemcitabine/CarboplatinGemcitabine/Carboplatin Alonep-valueReference
Median Progression-Free Survival5.1 months4.1 months0.027[9]
Median Overall Survival11.8 months11.1 months0.28[11][9]

Key Experimental Protocols

1. PARP Activity Assay (Cell-Based)

  • Objective: To measure the inhibition of PARP activity in intact cells.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of the test compound (e.g., this compound, positive control PARP inhibitor) for a specified duration.

    • Induce DNA damage using an agent like H₂O₂ or MNNG to stimulate PARP activity.

    • Lyse the cells and use an ELISA-based assay to detect the accumulation of poly(ADP-ribose) (PAR) polymers, which is indicative of PARP activity. Commercial kits are available for this purpose.

    • Quantify the results using a plate reader and calculate the IC50 value for PARP inhibition.

2. Cell Viability/Cytotoxicity Assay

  • Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

  • Methodology:

    • Plate cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of the test compound.

    • Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo).

    • Measure the signal using a plate reader and calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

3. Reactive Oxygen Species (ROS) Detection

  • Objective: To measure the intracellular production of ROS.

  • Methodology:

    • Culture cells in a suitable format (e.g., 96-well plate, chamber slide).

    • Treat cells with the test compound for the desired time.

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA, DHE).

    • After incubation with the dye, wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. An increase in fluorescence indicates higher levels of ROS.

Visualizations

Iniparib_Proposed_Mechanism cluster_0 Initial (Incorrect) Hypothesis This compound This compound PARP1 PARP1 This compound->PARP1 Inhibits DNA_Damage DNA Damage PARP1->DNA_Damage Repair Impaired Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Initial proposed mechanism of this compound as a PARP inhibitor.

Caption: Revised understanding of this compound's multi-faceted mechanism.

Experimental_Workflow cluster_2 Troubleshooting Workflow Start Unexpected Result with this compound Check_Mechanism Is the hypothesis based on PARP inhibition? Start->Check_Mechanism Yes Yes Check_Mechanism->Yes No No Check_Mechanism->No Revise_Hypothesis Revise hypothesis based on non-PARP mechanisms Yes->Revise_Hypothesis Investigate_ROS Investigate ROS production and protein modification No->Investigate_ROS Positive_Control Include a bona fide PARP inhibitor as a control Revise_Hypothesis->Positive_Control Positive_Control->Investigate_ROS End Refined Experiment Investigate_ROS->End

References

Addressing batch-to-batch variability of Iniparib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered when working with Iniparib (BSI-201). Given the historical context and the evolution of scientific understanding surrounding this compound, this guide provides troubleshooting advice and detailed protocols to ensure the clarity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My experiment assumes this compound is a PARP inhibitor, but my results are inconsistent with other known PARP inhibitors. Why?

A1: This is a critical and frequently encountered issue. While initially developed as a poly(ADP-ribose) polymerase (PARP) inhibitor, subsequent and extensive research has demonstrated that this compound is not a bona fide PARP inhibitor.[1][2][3][4] Unlike true PARP inhibitors that competitively bind to the NAD+ site of the enzyme, this compound and its metabolites have been shown to be poor inhibitors of PARP activity in both enzymatic and cellular assays.[5][6] Therefore, experiments designed with the expectation of PARP-1 inhibition are likely to yield confusing or contradictory results.

Q2: What is the actual mechanism of action of this compound?

A2: The current scientific consensus is that this compound's biological effects are not due to PARP inhibition. Instead, it is believed to act as a prodrug, with its metabolites non-selectively modifying cysteine-containing proteins.[4][5][6] This covalent modification is not specific to PARP enzymes. Additionally, some studies suggest that this compound may induce the production of reactive oxygen species (ROS), contributing to its cytotoxic effects.[7] It is crucial to consider these alternative mechanisms when designing experiments and interpreting data.

Q3: I am observing high levels of cytotoxicity at certain concentrations. Is this expected?

A3: Yes, this compound can induce cytotoxicity, particularly at higher concentrations (typically above 40 µM).[3][8] However, this effect is likely independent of PARP inhibition and may be attributed to the non-specific modification of various cellular proteins or other off-target effects.[3][8] If you are observing cytotoxicity, it is recommended to include appropriate controls to determine if the effect is consistent with the proposed alternative mechanisms of action rather than PARP inhibition.

Q4: Can this compound be used to potentiate the effects of DNA-damaging agents?

A4: While the initial hypothesis was that this compound would synergize with DNA-damaging agents through PARP inhibition, in vitro studies have shown that it does not consistently potentiate the effects of agents like temozolomide or topoisomerase I poisons.[3][5] The promising results seen in early clinical trials with gemcitabine and carboplatin were not replicated in later, larger studies, questioning the synergistic potential of this compound through its originally proposed mechanism.[9][10][11] Any observed potentiation should be investigated for mechanisms other than PARP inhibition.

Q5: Why did the Phase III clinical trials for this compound in triple-negative breast cancer fail after promising Phase II results?

A5: The discrepancy between the Phase II and Phase III trial outcomes is a key part of this compound's history.[9][10] The failure of the Phase III trial to demonstrate a significant improvement in progression-free or overall survival is largely attributed to the fact that this compound does not function as a true PARP inhibitor.[1][11] The initial promising results may have been due to a variety of factors, including patient population heterogeneity or off-target effects that were not robust enough to show a benefit in a larger, more definitive trial.[11]

Troubleshooting Guide: Investigating Inconsistent Results

If you are experiencing variability in your experiments with this compound, it is essential to systematically troubleshoot the issue. This guide will help you determine if the variability is due to the inherent properties of the compound, your experimental setup, or potential batch-to-batch differences.

Workflow for Troubleshooting Inconsistent this compound Activity

G cluster_start Start: Inconsistent Results Observed cluster_verify Step 1: Verify Compound Identity and Purity cluster_assay Step 2: Re-evaluate Biological Assays cluster_controls Step 3: Implement Robust Controls cluster_analysis Step 4: Analyze and Interpret Data start Inconsistent or Unexpected Experimental Results purity Confirm Purity and Identity of this compound Batch (e.g., LC-MS, NMR) start->purity Initiate Troubleshooting storage Check Storage Conditions and Compound Stability purity->storage parp_assay Perform PARP Inhibition Assay (Expect weak to no inhibition) storage->parp_assay If compound is pure and stable cysteine_assay Assess Covalent Modification of Cysteine-Containing Proteins parp_assay->cysteine_assay ros_assay Measure Reactive Oxygen Species (ROS) Production cysteine_assay->ros_assay positive_control Include a Known, Potent PARP Inhibitor (e.g., Olaparib) ros_assay->positive_control negative_control Use Vehicle Control (e.g., DMSO) positive_control->negative_control interpretation Interpret Results Based on Non-PARP Mechanisms negative_control->interpretation conclusion Draw Conclusions About Your this compound Batch and Experimental System interpretation->conclusion

Caption: Troubleshooting workflow for investigating inconsistent experimental results with this compound.

Data Presentation

Summary of Key Clinical Trial Outcomes for this compound in Metastatic Triple-Negative Breast Cancer
Trial PhaseTreatment ArmsProgression-Free Survival (PFS)Overall Survival (OS)Reference
Phase II Gemcitabine/Carboplatin + this compound5.9 months12.3 months[12]
Gemcitabine/Carboplatin alone3.6 months7.7 months[12]
Phase III Gemcitabine/Carboplatin + this compound5.1 months11.8 months[10][11]
Gemcitabine/Carboplatin alone4.1 months11.1 months[10][11]

Experimental Protocols

Protocol 1: Assessment of PARP Inhibition in a Cellular Context

Objective: To determine if the user's batch of this compound inhibits PARP activity in intact cells. A potent PARP inhibitor (e.g., Olaparib) should be used as a positive control.

Methodology:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) and grow to ~80% confluency.

  • Drug Treatment: Pre-treat cells with this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM), a positive control PARP inhibitor (e.g., Olaparib at 1 µM), and a vehicle control (e.g., DMSO) for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating cells with a DNA alkylating agent such as MNNG (100 µM) or H₂O₂ (10 mM) for 10-15 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a suitable buffer containing protease inhibitors.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for poly(ADP-ribose) (PAR). A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Data Analysis: Quantify the PAR signal in each lane. A significant reduction in the PAR signal in the positive control lane is expected. This compound is expected to show little to no reduction in PAR signal, confirming it is not a potent PARP inhibitor.[3][5]

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To investigate if this compound treatment leads to an increase in intracellular ROS levels.

Methodology:

  • Cell Culture: Seed cells (e.g., MDA-MB-453) in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

  • Drug Treatment: Treat cells with this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM), a positive control for ROS induction (e.g., H₂O₂), and a vehicle control for 24 hours.

  • ROS Staining: In the final 30-60 minutes of drug treatment, add a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX Green) to the cell culture medium according to the manufacturer's instructions.

  • Analysis:

    • Fluorescence Microscopy: Wash the cells and visualize them using a fluorescence microscope. An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates ROS production.

    • Flow Cytometry: Harvest the cells, wash, and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Interpretation: A dose-dependent increase in fluorescence in this compound-treated cells would support the hypothesis that it induces oxidative stress.[7]

Signaling Pathways and Mechanisms

This compound's Proposed vs. Actual Mechanism of Action

G cluster_proposed Initially Proposed Mechanism (Incorrect) cluster_actual Currently Understood Mechanism Iniparib_proposed This compound PARP1 PARP-1 Iniparib_proposed->PARP1 Inhibits Repair_inhibited DNA Repair Inhibition PARP1->Repair_inhibited leads to DNA_damage_proposed DNA Damage DNA_damage_proposed->PARP1 activates Cell_death_proposed Cell Death Repair_inhibited->Cell_death_proposed Iniparib_actual This compound (Prodrug) Metabolites Reactive Metabolites Iniparib_actual->Metabolites Cysteine_proteins Cysteine-Containing Proteins Metabolites->Cysteine_proteins Covalently Modifies ROS Reactive Oxygen Species (ROS) Metabolites->ROS Induces Protein_dysfunction Protein Dysfunction Cysteine_proteins->Protein_dysfunction Oxidative_stress Oxidative Stress ROS->Oxidative_stress Cell_death_actual Cell Death Protein_dysfunction->Cell_death_actual Oxidative_stress->Cell_death_actual

Caption: Comparison of the initially proposed and the currently understood mechanisms of this compound.

References

Preventing Iniparib degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Iniparib to prevent its degradation and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is critical to maintain its stability and efficacy. Recommendations vary depending on the form of the compound.

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
Stock Solution in Solvent -80°CUp to 1 year
-20°CUp to 1 month
Liquid Concentrate (10 mg/mL) Refrigerator (2-8°C)Refer to manufacturer's instructions

It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[2]

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1] When preparing a stock solution in DMSO, it is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1] For in vivo studies, a common vehicle for administration is a mixture of DMSO, PEG300, Tween-80, and water.[2]

Q3: Is this compound sensitive to light?

A3: While specific data on the photosensitivity of this compound is not extensively detailed in the provided search results, many antineoplastic agents are sensitive to light.[3] As a general precautionary measure, it is advisable to protect this compound solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.

Q4: There are conflicting reports about this compound's mechanism of action. Is it a PARP inhibitor?

A4: This is a critical point for researchers to understand. While initially investigated as a PARP-1 inhibitor, subsequent studies have shown that this compound is not a bona fide PARP inhibitor.[4][5][6] It does not inhibit PARP enzymatic activity in a manner consistent with other known PARP inhibitors.[5][6] Instead, this compound has been found to non-selectively modify cysteine-containing proteins in tumor cells.[6] This is a crucial consideration when designing experiments and interpreting results, as its biological effects are likely not mediated by PARP inhibition.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound.

Issue Possible Cause Troubleshooting Steps
Precipitation in stock solution upon thawing - Solution was not fully dissolved initially.- Solvent has absorbed moisture.- Improper storage temperature.- Gently warm the solution and vortex to redissolve.- Use fresh, anhydrous DMSO for future preparations.- Ensure storage at the recommended temperature (-80°C for long-term).[1][2]
Inconsistent experimental results - Degradation of this compound due to improper storage or handling.- Misunderstanding of this compound's mechanism of action.- Prepare fresh working solutions for each experiment.- Review storage conditions and handling procedures.- Re-evaluate experimental design considering that this compound's effects are not due to PARP inhibition but rather non-specific protein modification.[6]
Loss of compound activity over time - Repeated freeze-thaw cycles of the stock solution.- Storage at an inappropriate temperature.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Verify storage temperatures of freezers and refrigerators.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (293.03 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]

Visualizations

Iniparib_Storage_Workflow This compound Storage and Handling Workflow cluster_powder This compound Powder cluster_solution Stock Solution Preparation cluster_working Working Solution powder Receive this compound Powder store_powder Store at -20°C powder->store_powder prepare_stock Prepare Stock Solution (e.g., in DMSO) store_powder->prepare_stock Equilibrate to RT aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock prepare_working Prepare Fresh Working Solution store_stock->prepare_working Thaw One Aliquot use_experiment Use in Experiment Immediately prepare_working->use_experiment

Caption: Workflow for proper storage and handling of this compound.

Iniparib_Action_Pathway This compound's Cellular Mechanism of Action This compound This compound Metabolite Metabolite (4-iodo-3-nitrosobenzamide) This compound->Metabolite Intracellular Metabolism PARP1 PARP-1 This compound->PARP1 Initially Proposed Target (Now Considered Inaccurate) Cysteine_Proteins Cysteine-Containing Proteins Metabolite->Cysteine_Proteins Reacts with Non_Specific_Modification Non-Specific Covalent Modification Cysteine_Proteins->Non_Specific_Modification Cellular_Effects Observed Cellular Effects (e.g., Cytotoxicity) Non_Specific_Modification->Cellular_Effects

Caption: Cellular mechanism of this compound.

References

Technical Support Center: Iniparib Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iniparib or similar compounds. The following information addresses the key challenges encountered in translating this compound's preclinical data to the clinical setting, focusing on its mechanism of action and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What was the original proposed mechanism of action for this compound?

A1: this compound was initially developed as a potent and irreversible inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1.[1] Preclinical studies suggested that its metabolite could covalently bind to PARP1.[2][3] This inhibition of PARP, a key enzyme in the base excision repair pathway for single-strand DNA breaks, was believed to induce synthetic lethality in cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations.[4][5] This mechanism is the cornerstone of other successful PARP inhibitors.[6]

Q2: Why is this compound no longer considered a true PARP inhibitor?

A2: Subsequent and more rigorous preclinical studies revealed that this compound is a very poor inhibitor of PARP activity within intact cells.[7][8] Unlike validated PARP inhibitors such as olaparib and veliparib, this compound failed to demonstrate hallmark features of PARP inhibition in cellular assays, such as preventing the formation of poly(ADP-ribose) (pADPr) polymer, selectively targeting HR-deficient cells, or sensitizing cells to topoisomerase I poisons.[2][3][9] Its cytotoxic effects are now believed to occur at concentrations well above what would be needed for effective PARP inhibition and are likely due to off-target mechanisms.[2]

Q3: What is the current hypothesis for this compound's cytotoxic mechanism?

A3: The exact mechanism remains unclear, but evidence suggests it is not primarily through PARP inhibition.[10] Some studies propose that this compound's cytotoxicity is related to the generation of reactive oxygen species (ROS).[11] It has also been shown to non-selectively modify cysteine-containing proteins.[12] At high concentrations (>40 µM), it demonstrates broad cytotoxicity independent of PARP activity or a cell's HR status.[2][12]

Q4: Why did the promising Phase II clinical trial results for this compound fail to be replicated in the Phase III trial?

A4: The Phase II trial in triple-negative breast cancer (TNBC) showed a promising increase in progression-free and overall survival when this compound was added to chemotherapy.[13][14] However, the larger, more definitive Phase III trial did not show a statistically significant improvement for these primary endpoints.[15][16] This discrepancy is a classic challenge in drug development and, in this case, was likely due to this compound's misunderstood mechanism of action. The initial "win" may have been a statistical anomaly, or the drug may have had a small effect in a specific, unidentified subgroup that was not significant in the broader Phase III population.[14][17] Ultimately, the failure was attributed to the fact that this compound was not effectively targeting PARP as initially believed.[7][18]

Troubleshooting Experimental Results

Problem 1: My PARP inhibition assays show weak or no activity for this compound.

  • Possible Cause: This result is consistent with current scientific understanding. This compound is a very weak inhibitor of PARP in cellular contexts.

  • Troubleshooting Steps:

    • Run a Positive Control: Always include a known potent PARP inhibitor (e.g., Olaparib, Veliparib) in your assay to ensure the system is working correctly.

    • Compare IC50 Values: Expect the IC50 for this compound to be significantly higher than for other validated PARP inhibitors (see Table 1). IC50 concentrations for this compound in cell viability assays range from 13-70 µM, compared to 3.7-31 µM for olaparib.[19]

    • Use a Direct Cellular Assay: Measure the inhibition of poly(ADP-ribose) (pADPr) polymer synthesis in cells treated with a DNA-damaging agent. Studies show that unlike olaparib or veliparib, this compound does not inhibit pADPr formation in situ at concentrations up to 100 µM.[2]

Problem 2: I am not observing selective cytotoxicity (synthetic lethality) in my HR-deficient (e.g., BRCA-mutant) cell lines treated with this compound.

  • Possible Cause: This is the expected outcome. Because this compound does not effectively inhibit PARP, it does not induce synthetic lethality in HR-deficient cells.

  • Troubleshooting Steps:

    • Confirm Cell Line HR Status: Ensure your HR-proficient and HR-deficient cell lines are behaving as expected with a positive control PARP inhibitor (e.g., Olaparib), which should show marked selectivity for the HR-deficient line.

    • Evaluate this compound's Activity: Preclinical comparisons have shown that while olaparib and veliparib selectively kill cells lacking BRCA2 or ATM, this compound exhibits little to no selective toxicity in these same models.[2][3]

    • Consider the Concentration: At very high concentrations (>40 µM), this compound is cytotoxic to a broad range of cell lines, regardless of their HR status, which points to a non-specific, off-target mechanism.[12]

Problem 3: this compound is not sensitizing my cancer cells to DNA-damaging chemotherapy (e.g., cisplatin, gemcitabine) in our preclinical models.

  • Possible Cause: The initial hypothesis that this compound would potentiate DNA-damaging agents was based on its presumed role as a PARP inhibitor. Extensive preclinical studies later showed that this compound failed to sensitize cells to cisplatin, gemcitabine, or paclitaxel.[3]

  • Troubleshooting Steps:

    • Verify Chemotherapy Efficacy: Ensure the primary chemotherapeutic agent is active in your cell line at the concentrations used.

    • Include a Validated PARP Inhibitor: Test a known PARP inhibitor in combination with the chemotherapy to confirm that the cell line is amenable to this therapeutic strategy. True PARP inhibitors potentiate the effects of DNA-damaging agents.[20]

    • Re-evaluate the Rationale: The failure of this compound to chemosensitize is a key piece of evidence that its mechanism is not PARP-dependent. The positive clinical results seen in the Phase II trial were likely not due to PARP-mediated chemosensitization.[14]

Quantitative Data Summary

Table 1: Comparative In Vitro Potency of PARP Inhibitors Data summarized from preclinical studies on various breast cancer cell lines.

CompoundAssay TypeIC50 Concentration Range (µM)Reference
This compound Cell Viability (MTT)13 - 70 µM[19][21]
Olaparib Cell Viability (MTT)3.7 - 31 µM[19][21]
Olaparib Colony Formation<0.01 - 2.5 µM[19][21]

Table 2: Summary of Key this compound Clinical Trial Results (Triple-Negative Breast Cancer) Results from trials combining this compound with gemcitabine and carboplatin.

TrialMetricChemo Alone ArmChemo + this compound ArmStatistical SignificanceReference
Phase II Median Overall Survival7.7 months12.3 monthsSignificant (p=0.01)[13][14]
Phase II Median Prog-Free Survival3.6 months5.9 monthsSignificant (p=0.01)[13]
Phase III Median Overall Survival11.1 months11.8 monthsNot Significant (p=0.28)[16]
Phase III Median Prog-Free Survival4.1 months5.1 monthsNot Significant (p=0.027)¹[16]
¹P-value did not meet the prespecified alpha of 0.01 required for significance.

Experimental Protocols

Protocol 1: Cellular PARP Inhibition Assay (pADPr Formation)

  • Cell Culture: Plate cells of interest (e.g., HeLa, U2OS) on coverslips and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat cells with the test compound (this compound) and a positive control (e.g., 10 µM Olaparib) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).

  • DNA Damage Induction: Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes or with a laser micro-irradiation system.

  • Fixation and Permeabilization: Immediately fix the cells with ice-cold methanol or 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunofluorescence Staining: Block non-specific binding, then incubate with a primary antibody against pADPr polymer. Follow with an appropriate fluorescently-labeled secondary antibody.

  • Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the pADPr signal intensity at the sites of DNA damage. A potent PARP inhibitor will show a significant reduction in pADPr signal compared to the vehicle control. This compound is not expected to show significant inhibition.[2]

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to attach for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, Olaparib) for a period of 3-5 days.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot dose-response curves to determine the IC50 value for each compound.[19]

Visualized Pathways and Workflows

Iniparib_Mechanism cluster_0 Initial Hypothesis (Misinterpretation) cluster_1 Revised Understanding (Experimental Reality) This compound This compound PARP_Inhibition Potent PARP1 Inhibition This compound->PARP_Inhibition SSB_Accumulation Single-Strand Breaks Accumulate PARP_Inhibition->SSB_Accumulation DSB_Formation Replication Fork Collapse (DSBs) SSB_Accumulation->DSB_Formation Synthetic_Lethality Synthetic Lethality (Cell Death) DSB_Formation->Synthetic_Lethality HR_Deficient HR-Deficient Cell (e.g., BRCA-mutant) HR_Deficient->Synthetic_Lethality Iniparib2 This compound (High Concentrations) Weak_PARP Weak / No Cellular PARP Inhibition Iniparib2->Weak_PARP ROS_Generation ROS Generation & Off-Target Effects Iniparib2->ROS_Generation General_Cytotoxicity General Cytotoxicity (HR Status Independent) ROS_Generation->General_Cytotoxicity

Caption: The hypothesized vs. actual mechanism of this compound.

PARPi_Workflow cluster_preclinical Preclinical Validation Workflow cluster_this compound This compound's Path start Test Compound (e.g., Putative PARP Inhibitor) assay_cell_free Step 1: Cell-Free Enzymatic Assay start->assay_cell_free assay_cellular Step 2: Cellular PARP Inhibition Assay (pADPr) assay_cell_free->assay_cellular If potent, proceed iniparib_step1 Showed some activity (covalent modification) assay_cell_free->iniparib_step1 assay_lethality Step 3: Synthetic Lethality Screen (HR-deficient vs. proficient cells) assay_cellular->assay_lethality If active in cells, proceed iniparib_step2 FAILED: No significant pADPr inhibition assay_cellular->iniparib_step2 assay_sensitization Step 4: Chemo/Radio- Sensitization Studies assay_lethality->assay_sensitization If selective, proceed iniparib_step3 FAILED: No selective killing of HRD cells assay_lethality->iniparib_step3 go_nogo Proceed to In Vivo? assay_sensitization->go_nogo iniparib_step4 FAILED: No consistent chemosensitization assay_sensitization->iniparib_step4

Caption: Recommended workflow for validating PARP inhibitors.

Clinical_Translation_Logic phase2 Phase II Trial (n=123) phase2_outcome Promising Results: - Improved OS & PFS - Generated Enthusiasm phase2->phase2_outcome phase3 Phase III Trial (n=519) phase2_outcome->phase3 Led to larger, confirmatory trial phase3_outcome Negative Results: - No Significant OS/PFS Benefit - Failure to Confirm Hypothesis phase3->phase3_outcome re_evaluation Re-evaluation of Preclinical Data & Mechanism of Action phase3_outcome->re_evaluation Triggered investigation into discrepancy conclusion Conclusion: This compound is not a true PARP inhibitor. Clinical failure linked to incorrect biological hypothesis. re_evaluation->conclusion

Caption: Logical flow of this compound's clinical trial translation.

References

Iniparib Phase III Clinical Trial Failure: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the failure of Iniparib in Phase III clinical trials. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: Why did this compound, once a promising PARP inhibitor, fail in its Phase III clinical trials?

A1: The primary reason for this compound's failure in Phase III trials was a fundamental misunderstanding of its mechanism of action. While initially lauded as a potent poly(ADP-ribose) polymerase (PARP) inhibitor, subsequent preclinical and clinical data revealed that this compound is, in fact, a poor inhibitor of PARP enzymes within a cellular environment.[1] Its cytotoxic effects are now understood to be largely independent of PARP inhibition and are attributed to off-target mechanisms, including the induction of reactive oxygen species (ROS) and the activation of the Nrf2 antioxidant pathway.[2] The disconnect between its presumed target and actual cellular activity led to its inability to demonstrate a significant survival benefit in large-scale clinical trials for triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and ovarian cancer.[3][4]

Q2: What were the key Phase III clinical trials for this compound, and what were their outcomes?

A2: this compound was evaluated in several Phase III clinical trials for various cancers, all of which ultimately failed to meet their primary endpoints, leading to the discontinuation of its development.[3][4][5]

  • Triple-Negative Breast Cancer (TNBC): The most prominent trial was in metastatic TNBC. Despite promising Phase II results that showed a significant improvement in overall survival (OS) and progression-free survival (PFS), the Phase III trial (NCT00938652) did not replicate these findings.[6][7] The addition of this compound to gemcitabine and carboplatin chemotherapy did not result in a statistically significant improvement in the co-primary endpoints of OS and PFS compared to chemotherapy alone.[8]

  • Non-Small Cell Lung Cancer (NSCLC): The ECLIPSE trial investigated this compound in combination with chemotherapy for metastatic squamous NSCLC. This trial also failed to demonstrate an improvement in overall survival.[3][4]

  • Ovarian Cancer: A Phase II trial in platinum-resistant ovarian cancer did not show results that would support further development.[3][4]

Q3: How did the Phase III results for this compound in triple-negative breast cancer compare to the earlier Phase II trial?

A3: The discrepancy between the Phase II and Phase III trial results for this compound in TNBC was a significant factor in its failure. The Phase II study showed a remarkable near-doubling of overall survival, which generated considerable optimism.[9] However, the larger, more definitive Phase III trial did not confirm this benefit.[8][10]

Parameter Phase II Trial (this compound + Chemo vs. Chemo alone) Phase III Trial (this compound + Chemo vs. Chemo alone)
Median Overall Survival 12.3 months vs. 7.7 months11.8 months vs. 11.1 months
Median Progression-Free Survival 5.9 months vs. 3.6 months5.1 months vs. 4.1 months
Overall Response Rate 52% vs. 32%34% vs. 30%
Clinical Benefit Rate 56% vs. 34%41% vs. 36%

Data compiled from multiple sources.[6][8][9]

Troubleshooting Experimental Discrepancies

Q4: My in vitro experiments show some level of PARP inhibition with this compound. Why was this not observed consistently in cellular assays?

A4: This is a critical point of confusion that many researchers faced. This compound's active metabolite can covalently modify PARP1 in cell-free, biochemical assays.[11] However, this does not translate to effective PARP inhibition within a complex cellular environment. Preclinical studies comparing this compound to other known PARP inhibitors, such as olaparib and veliparib, demonstrated that this compound did not effectively inhibit the formation of poly(ADP-ribose) (pADPr) in intact cells, a key indicator of PARP activity.[1]

Troubleshooting Tip: When evaluating potential PARP inhibitors, it is crucial to move beyond simple biochemical assays and utilize cell-based methods to confirm target engagement.

Q5: I am observing cytotoxicity with this compound in my cancer cell lines. If not through PARP inhibition, what is the likely mechanism?

A5: The cytotoxicity of this compound at higher concentrations (>40 µM) is likely due to off-target effects, primarily the generation of reactive oxygen species (ROS) and subsequent cellular stress.[1][11] Studies have shown that this compound can induce the Nrf2-mediated antioxidant response, a pathway activated by oxidative stress.[2] It is hypothesized that this compound's metabolite uncouples mitochondrial electron transport, leading to a surge in ROS.[2]

Experimental Workflow to Investigate this compound's Off-Target Effects:

experimental_workflow start Treat Cancer Cell Lines with this compound parp_assay Assess PARP Inhibition (e.g., pADPr levels) start->parp_assay ros_assay Measure Intracellular ROS (e.g., DCFDA assay) start->ros_assay nrf2_assay Evaluate Nrf2 Pathway Activation (e.g., Nrf2 reporter assay) start->nrf2_assay viability_assay Determine Cell Viability (e.g., MTT assay) start->viability_assay conclusion Correlate ROS/Nrf2 Activation with Cytotoxicity, independent of PARP inhibition parp_assay->conclusion ros_assay->conclusion nrf2_assay->conclusion viability_assay->conclusion

Caption: Workflow for elucidating this compound's mechanism of action.

Detailed Experimental Protocols

Protocol 1: Assessment of Cellular PARP Inhibition by Quantitative Immunofluorescence of pADPr

This protocol is adapted from studies that demonstrated this compound's failure to inhibit PARP activity in cells.

1. Cell Culture and Treatment:

  • Seed cells (e.g., triple-negative breast cancer cell lines) on coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat cells with this compound or a known PARP inhibitor (e.g., olaparib) at various concentrations for 1-2 hours.

  • Induce DNA damage by treating with 10 mM H₂O₂ for 10 minutes at 37°C.

2. Immunofluorescence Staining:

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against pADPr (e.g., mouse anti-pADPr) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

3. Imaging and Quantification:

  • Acquire images using a fluorescence microscope.

  • Quantify the mean fluorescence intensity of nuclear pADPr staining using image analysis software (e.g., ImageJ). A significant decrease in fluorescence intensity in drug-treated cells compared to the H₂O₂-only control indicates PARP inhibition.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a common method to measure ROS production following this compound treatment.

1. Cell Culture and Treatment:

  • Plate cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

2. ROS Detection:

  • Remove the treatment media and wash the cells once with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free media for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add PBS to each well.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence indicates a higher level of intracellular ROS.

Protocol 3: Nrf2 Pathway Activation Assay (Luciferase Reporter)

This assay determines if this compound activates the Nrf2 antioxidant response element (ARE).

1. Cell Line and Transfection:

  • Use a cell line stably transfected with a luciferase reporter construct driven by an ARE promoter.

  • Alternatively, transiently transfect cells with the ARE-luciferase reporter plasmid 24 hours before treatment.

2. Cell Treatment:

  • Plate the transfected cells in a 96-well white plate.

  • Treat the cells with different concentrations of this compound for 18-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

3. Luciferase Assay:

  • Lyse the cells using a luciferase lysis buffer.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of the Nrf2 pathway.

Signaling Pathways

This compound's Misidentified and Actual Signaling Pathways

The initial hypothesis for this compound's mechanism of action focused on the inhibition of the PARP-mediated DNA repair pathway. However, subsequent research pointed towards a different mechanism involving the generation of ROS and the activation of the Nrf2 antioxidant response pathway.

Diagram of this compound's Proposed vs. Actual Mechanism:

iniparib_mechanism cluster_proposed Proposed Mechanism (PARP Inhibition) cluster_actual Actual Mechanism (Off-Target Effects) iniparib1 This compound parp PARP Enzyme iniparib1->parp Inhibition (Flawed) dna_repair DNA Single-Strand Break Repair parp->dna_repair Blocks cell_death1 Synthetic Lethality in HR-Deficient Cells dna_repair->cell_death1 Leads to iniparib2 This compound metabolite Active Metabolite iniparib2->metabolite mitochondria Mitochondria metabolite->mitochondria Uncouples Electron Transport ros Increased ROS mitochondria->ros nrf2 Nrf2 Pathway Activation ros->nrf2 cell_death2 Cell Death ros->cell_death2 Induces

Caption: this compound's flawed proposed mechanism versus its actual off-target effects.

References

Validation & Comparative

The Rise and Fall of a Putative PARP Inhibitor: Iniparib's Efficacy in Stark Contrast to Approved Agents

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of iniparib's clinical trial data alongside the established efficacy of true PARP inhibitors—olaparib, rucaparib, niraparib, and talazoparib—reveals a stark contrast in therapeutic benefit. Initially heralded as a promising PARP inhibitor for triple-negative breast cancer (TNBC), this compound ultimately failed to demonstrate significant efficacy in pivotal Phase III trials. Subsequent research revealed that this compound does not inhibit PARP (poly-ADP ribose polymerase) at physiologic concentrations, leading to its reclassification and the discontinuation of its development. This guide provides a comprehensive comparison of this compound's clinical trial outcomes with those of approved PARP inhibitors, supported by experimental data and detailed methodologies, offering valuable insights for researchers, scientists, and drug development professionals.

This compound: A Tale of Unfulfilled Promise

This compound (BSI-201) initially generated considerable excitement based on promising Phase II results in patients with metastatic triple-negative breast cancer (mTNBC). However, these promising early signals did not translate into statistically significant improvements in a larger Phase III trial, ultimately leading to the cessation of its clinical development.

Quantitative Data Summary: this compound in Metastatic Triple-Negative Breast Cancer
Clinical TrialTreatment ArmsProgression-Free Survival (PFS)Overall Survival (OS)Objective Response Rate (ORR)
Phase II Gemcitabine/Carboplatin + this compound5.9 months12.3 months52%
Gemcitabine/Carboplatin3.6 months7.7 months32%
Phase III Gemcitabine/Carboplatin + this compound5.1 months11.8 months34%
Gemcitabine/Carboplatin4.1 months11.1 months30%

Approved PARP Inhibitors: A Paradigm Shift in Cancer Therapy

In contrast to this compound, true PARP inhibitors have demonstrated significant clinical benefit in a range of cancers with defects in DNA damage repair, particularly those with BRCA1/2 mutations. These agents have become a cornerstone of treatment for various solid tumors.

Quantitative Data Summary: Efficacy of Approved PARP Inhibitors in Key Indications

Ovarian Cancer (Maintenance Therapy for Platinum-Sensitive Recurrent Disease)

DrugClinical TrialTreatment ArmsMedian PFS
Olaparib SOLO-1 (gBRCAm, 1st Line)OlaparibNot Reached
Placebo13.8 months
Rucaparib ARIEL3 (BRCAm)Rucaparib16.6 months
Placebo5.4 months
Niraparib PRIMA (HRD-positive, 1st Line)Niraparib21.9 months
Placebo10.4 months

Metastatic Breast Cancer (gBRCAm, HER2-negative)

DrugClinical TrialTreatment ArmsMedian PFSMedian OSORR
Olaparib OlympiADOlaparib7.0 months19.3 months59.9%
Chemotherapy4.2 months17.1 months28.8%
Talazoparib EMBRACATalazoparib8.6 months19.3 months62.6%
Chemotherapy5.6 months19.5 months27.2%

Metastatic Castration-Resistant Prostate Cancer (HRR gene-mutated)

DrugClinical TrialTreatment ArmsMedian PFS
Olaparib PROfound (BRCA1/2 or ATM mutation)Olaparib7.4 months
Enzalutamide or Abiraterone3.6 months

Metastatic Pancreatic Adenocarcinoma (gBRCAm, Maintenance Therapy)

DrugClinical TrialTreatment ArmsMedian PFS
Olaparib POLOOlaparib7.4 months
Placebo3.8 months

Experimental Protocols

This compound Phase III Trial (Metastatic Triple-Negative Breast Cancer)
  • Study Design: This was a randomized, open-label, multicenter Phase III trial.[1][2][3]

  • Patient Population: Patients with metastatic or locally recurrent triple-negative breast cancer who had received no more than two prior chemotherapy regimens for metastatic disease.[1][2]

  • Treatment Arms:

    • Gemcitabine (1,000 mg/m²) and carboplatin (AUC 2) on days 1 and 8 of a 21-day cycle.[1][2]

    • Gemcitabine and carboplatin plus this compound (5.6 mg/kg) on days 1, 4, 8, and 11 of a 21-day cycle.[1][2]

  • Primary Endpoints: Overall survival and progression-free survival.[2]

  • Stratification: Patients were stratified by the number of prior chemotherapy regimens for metastatic disease (0 vs. 1-2).[3]

Olaparib - SOLO-1 Trial (First-Line Maintenance in BRCAm Ovarian Cancer)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[4][5][6]

  • Patient Population: Patients with newly diagnosed, advanced (FIGO stage III-IV), high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer with a germline or somatic BRCA1/2 mutation who were in a complete or partial clinical response after first-line platinum-based chemotherapy.[5][6]

  • Treatment Arms:

    • Olaparib tablets (300 mg twice daily).[5]

    • Placebo tablets twice daily.[5]

  • Primary Endpoint: Investigator-assessed progression-free survival.[7]

  • Randomization: Patients were randomized 2:1 to receive olaparib or placebo.[5]

Rucaparib - ARIEL3 Trial (Maintenance in Platinum-Sensitive Recurrent Ovarian Cancer)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[8][9][10][11][12]

  • Patient Population: Patients with recurrent, platinum-sensitive, high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube carcinoma who had achieved a complete or partial response to their most recent platinum-based chemotherapy.[8][9]

  • Treatment Arms:

    • Rucaparib (600 mg twice daily).[9]

    • Placebo.[9]

  • Primary Endpoint: Investigator-assessed progression-free survival, evaluated sequentially in three nested cohorts: BRCA-mutant, homologous recombination deficient (HRD), and the intent-to-treat population.[8]

  • Randomization: Patients were randomized 2:1 to rucaparib or placebo.[8]

Niraparib - PRIMA Trial (First-Line Maintenance in Advanced Ovarian Cancer)
  • Study Design: A double-blind, placebo-controlled, multicenter Phase III trial.[13][14][15][16]

  • Patient Population: Patients with newly diagnosed advanced (Stage III or IV) high-grade serous or endometrioid ovarian cancer who had a complete or partial response to first-line platinum-based chemotherapy and were at high risk for recurrence.[15][16]

  • Treatment Arms:

    • Niraparib (individualized starting dose of 200 mg or 300 mg once daily based on baseline body weight and platelet count).[14]

    • Placebo.[15]

  • Primary Endpoint: Progression-free survival in the homologous recombination-deficient (HRD) population and in the overall population.[16]

  • Randomization: Patients were randomized 2:1 to niraparib or placebo.[15]

Talazoparib - EMBRACA Trial (Metastatic Breast Cancer)
  • Study Design: An open-label, randomized, multicenter Phase III trial.[17][18][19][20][21]

  • Patient Population: Patients with germline BRCA1/2-mutated, HER2-negative, locally advanced or metastatic breast cancer who had received no more than three prior cytotoxic chemotherapy regimens for metastatic disease.[17][19]

  • Treatment Arms:

    • Talazoparib (1 mg once daily).[20]

    • Physician's choice of single-agent chemotherapy (capecitabine, eribulin, gemcitabine, or vinorelbine).[20]

  • Primary Endpoint: Progression-free survival as assessed by blinded independent central review.[17]

  • Randomization: Patients were randomized 2:1 to talazoparib or chemotherapy.[17]

Visualizing the Science: Signaling Pathways and Experimental Workflows

PARP Signaling Pathway in DNA Repair

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_PARPi_Action PARP Inhibitor Action cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 senses PARylation PARP1 binds to SSB and synthesizes PAR chains PARP1->PARylation PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Repair_Proteins recruits SSB_Repair Successful SSB Repair Repair_Proteins->SSB_Repair PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP_Trapping causes Stalled_Fork Replication Fork Stalls PARP_Trapping->Stalled_Fork DSB_Formation Double-Strand Break (DSB) Formation Stalled_Fork->DSB_Formation HRR_Proficient HRR Proficient Cell (BRCA Wild-Type) DSB_Formation->HRR_Proficient in HRR_Deficient HRR Deficient Cell (BRCA Mutant) DSB_Formation->HRR_Deficient in Cell_Survival Cell Survival (DSB Repair) HRR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HRR_Deficient->Apoptosis

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Representative Clinical Trial Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessments (Tumor Scans, Bloodwork) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., PARP Inhibitor) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo/Chemotherapy) Randomization->Treatment_Arm_B Treatment_Cycle Treatment Cycles Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Monitoring Monitoring for Safety & Efficacy (AEs, Tumor Assessments) Treatment_Cycle->Monitoring Progression Disease Progression? Monitoring->Progression Follow_Up Long-term Follow-up (Overall Survival) Progression->Follow_Up No Data_Analysis Data Analysis (PFS, OS, ORR) Progression->Data_Analysis Yes Follow_Up->Data_Analysis

Caption: A generalized workflow for a randomized controlled clinical trial of a PARP inhibitor.

References

A Head-to-Head Battle in BRCA-Mutant Cancers: Iniparib vs. Olaparib

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. This guide provides a detailed, data-driven comparison of two agents that have been at the center of PARP inhibitor research: the now-discredited Iniparib and the FDA-approved Olaparib. While both were initially investigated for their potential to exploit synthetic lethality in BRCA-deficient tumors, their true mechanisms of action and clinical efficacy have proven to be vastly different.

Unraveling the Mechanisms of Action: A Tale of Two Molecules

Olaparib is a potent, orally bioavailable PARP inhibitor that has received FDA approval for the treatment of certain BRCA-mutated cancers, including breast and ovarian cancer.[1][2][3][4][5] Its mechanism of action is firmly rooted in the concept of synthetic lethality.[6] In healthy cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. When PARP is inhibited by Olaparib, these single-strand breaks persist and can degenerate into more lethal double-strand breaks during DNA replication.[6] In cells with functional BRCA1 and BRCA2 proteins, these double-strand breaks are efficiently repaired through homologous recombination (HR). However, in cancer cells with BRCA mutations, the HR pathway is compromised. The accumulation of unrepaired double-strand breaks triggers cell cycle arrest and apoptosis, leading to selective killing of the cancer cells.[6] Furthermore, in-vitro studies have demonstrated that Olaparib's cytotoxicity may also involve the trapping of PARP enzymes on DNA, forming toxic protein-DNA complexes that further contribute to cell death.[7][8]

In stark contrast, this compound's journey as a purported PARP inhibitor has been fraught with controversy and eventual reclassification.[9][10][11] Initial promising results in early-phase clinical trials for triple-negative breast cancer were followed by a disappointing failure in a phase III study.[9] Subsequent preclinical investigations revealed that this compound is, in fact, not a bona fide PARP inhibitor.[12][13][14] It exhibits poor inhibition of PARP activity at clinically achievable concentrations.[12][13] Instead, its cytotoxic effects are now believed to be mediated through the non-selective modification of cysteine-containing proteins within tumor cells.[12][13][15] This fundamental difference in their mechanisms of action underpins the dramatic disparity in their clinical efficacy.

Performance in BRCA-Mutant Cell Lines: A Quantitative Comparison

Head-to-head preclinical studies have consistently demonstrated the superior potency of Olaparib over this compound in inhibiting the growth of cancer cell lines, particularly those with BRCA mutations. The following tables summarize key quantitative data from comparative studies.

Cell LineBRCA StatusOlaparib IC₅₀ (µM)This compound IC₅₀ (µM)Reference
Breast Cancer
MDA-MB-436BRCA1-mutant~1-5>50[16]
HCC1937BRCA1-mutant~1-10>50[17]
SUM149PTBRCA1-mutant~1-5>50[17]
HCC1428BRCA2-mutant~0.1-1>50[17]

Table 1: Comparative IC₅₀ Values of Olaparib and this compound in BRCA-Mutant Breast Cancer Cell Lines. IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%. Lower values indicate greater potency. Data are approximate ranges compiled from the referenced literature.

Assay TypeCell Line (BRCA-mutant)Olaparib EffectThis compound EffectReference
Clonogenic Survival Various Breast CancerPotent inhibition of colony formation (IC₅₀ <0.01-2.5 µM)Weak inhibition of colony formation[18]
PARP Inhibition VariousRobust inhibition of PARP activity in cellular assaysNo significant inhibition of PARP activity[12][13]
Sensitization to DNA Damaging Agents VariousStrong potentiation of agents like temozolomideNo potentiation of temozolomide[12][13]

Table 2: Summary of Comparative Biological Effects of Olaparib and this compound. This table highlights the differential effects of the two drugs on key cellular processes related to their intended mechanisms of action.

Experimental Methodologies

The data presented above were generated using standard preclinical assays to evaluate the efficacy of anticancer agents. Below are detailed protocols for the key experiments cited.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or Olaparib for 72-96 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined by plotting cell viability against drug concentration.

Clonogenic Survival Assay
  • Cell Seeding: A single-cell suspension is prepared, and a known number of cells (e.g., 500-1,000) are seeded into 6-well plates.

  • Drug Treatment: Cells are exposed to various concentrations of this compound or Olaparib for 24 hours.

  • Recovery: The drug-containing medium is removed, and cells are washed and incubated in fresh drug-free medium for 10-14 days to allow for colony formation.

  • Colony Staining: Colonies are fixed with methanol and stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction of cells is calculated for each treatment condition relative to the plating efficiency of untreated control cells.

PARP Activity Assay (Cell-Based)
  • Cell Treatment: Cells are treated with the test compounds (this compound or Olaparib) for a specified period.

  • DNA Damage Induction: Cells are exposed to a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent) to induce PARP activity.

  • Cell Lysis and PAR Measurement: Cells are lysed, and the levels of poly(ADP-ribose) (PAR), the product of PARP activity, are measured using an ELISA-based assay or by Western blotting with an anti-PAR antibody.

  • Data Analysis: The inhibition of PAR formation in treated cells is quantified relative to vehicle-treated control cells.

Visualizing the Pathways

To better understand the distinct mechanisms of Olaparib and the synthetic lethality it induces in BRCA-mutant cells, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Mechanism of Action: Olaparib in BRCA-Mutant Cells cluster_0 Normal Cell (BRCA-proficient) cluster_1 BRCA-Mutant Cell + Olaparib DNA_damage_normal Single-Strand Break PARP_normal PARP DNA_damage_normal->PARP_normal Replication_normal DNA Replication DNA_damage_normal->Replication_normal BER_normal Base Excision Repair PARP_normal->BER_normal Cell_Survival_normal Cell Survival BER_normal->Cell_Survival_normal DNA Repair DSB_normal Double-Strand Break Replication_normal->DSB_normal Stalled Fork Collapse HR_normal Homologous Recombination (BRCA-dependent) DSB_normal->HR_normal HR_normal->Cell_Survival_normal DNA Repair DNA_damage_mutant Single-Strand Break PARP_mutant PARP DNA_damage_mutant->PARP_mutant Replication_mutant DNA Replication DNA_damage_mutant->Replication_mutant Olaparib Olaparib Olaparib->PARP_mutant Inhibits BER_inhibited Base Excision Repair (Inhibited) PARP_mutant->BER_inhibited Blocked DSB_mutant Double-Strand Break Accumulation Replication_mutant->DSB_mutant Stalled Fork Collapse HR_deficient Homologous Recombination (Deficient) DSB_mutant->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis Repair Failure

Figure 1: Synthetic lethality induced by Olaparib in BRCA-mutant cells.

Experimental Workflow: Cell Viability Assay Start Seed Cells in 96-well Plate Treat Add Serial Dilutions of this compound or Olaparib Start->Treat Incubate Incubate for 72-96 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Figure 2: Workflow for determining drug potency using an MTT assay.

Conclusion: A Clear Winner in the Clinic and the Lab

The comparative analysis of this compound and Olaparib provides a stark illustration of the importance of rigorous preclinical validation and a clear understanding of a drug's mechanism of action. Olaparib stands as a validated and effective PARP inhibitor, demonstrating potent and selective activity against BRCA-mutant cancer cells through the principle of synthetic lethality. In contrast, this compound's initial promise was overshadowed by the revelation that it is not a true PARP inhibitor, and its clinical development was ultimately halted. For researchers and drug development professionals, the story of this compound and Olaparib serves as a critical case study, underscoring the necessity of robust preclinical data to guide the successful translation of novel cancer therapies to the clinic. Olaparib's success has paved the way for a new class of targeted therapies, offering significant clinical benefit to patients with BRCA-mutated cancers.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iniparib (BSI-201) was initially heralded as a promising poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of triple-negative breast cancer (TNBC). Early clinical trials showed encouraging results, leading to accelerated development.[1][2] However, subsequent Phase III trials failed to meet their primary endpoints, and further mechanistic studies revealed that this compound is a poor inhibitor of PARP activity in intact cells.[3][4] This led to the discontinuation of its development as a PARP inhibitor and a re-evaluation of its mechanism of action.

This guide provides a comparative analysis of this compound's validated non-PARP-related mechanisms, supported by experimental data and detailed protocols. We will explore its role in inducing reactive oxygen species (ROS), its non-selective modification of cysteine-containing proteins, and its impact on cell cycle progression, comparing its performance with established PARP inhibitors where relevant.

I. Debunking the PARP Inhibition Hypothesis: Comparative Data

Initial enthusiasm for this compound stemmed from its supposed function as a PARP inhibitor. However, multiple studies have since demonstrated its weak PARP inhibitory activity compared to other well-established PARP inhibitors like olaparib and veliparib.

Table 1: Comparative PARP Inhibition in Cellular Assays
CompoundCell LineAssay TypeIC50 (µM)Reference
This compound MDA-MB-436PAR Formation ELISA> 100[5]
This compound Cell LysatesPARP Activity0.2[5]
PF-01367338 MDA-MB-436PAR Formation ELISA0.005[5]
Olaparib MultiplePARP Activity~0.001-0.01[6]
Veliparib MultiplePARP Activity~0.005-0.01[6]

Note: The IC50 for this compound in cell lysates is significantly lower than in whole cells, suggesting that its active metabolite may be formed but does not effectively inhibit PARP in a cellular context.

Table 2: Comparative Antiproliferative Activity in Breast Cancer Cell Lines
CompoundCell LineAssay TypeIC50 (µM)Reference
This compound Panel of 12 breast cancer cell linesMTT Assay13 - 70[7]
Olaparib Panel of 12 breast cancer cell linesMTT Assay3.7 - 31[7]
This compound Panel of 12 breast cancer cell linesColony Formation Assay5.7 - >20[7]
Olaparib Panel of 12 breast cancer cell linesColony Formation Assay<0.01 - 2.5[7]

These data clearly indicate that this compound is a significantly less potent inhibitor of both PARP and cell proliferation compared to bona fide PARP inhibitors.

II. Validated Non-PARP Mechanisms of this compound

Subsequent research has focused on elucidating the true mechanisms behind this compound's cytotoxic effects. The primary proposed mechanisms are the induction of reactive oxygen species (ROS), non-selective modification of cysteine-containing proteins, and induction of G2/M cell cycle arrest.

A. Induction of Reactive Oxygen Species (ROS)

This compound has been shown to stimulate the production of ROS in cancer cells, leading to oxidative stress and cytotoxicity.[8] This is thought to occur through a multi-faceted mechanism involving the Nrf2-mediated antioxidant response and the mitochondrial electron transport chain.

iniparib_ros_pathway This compound This compound (Prodrug) Nrf2_pathway Nrf2-mediated antioxidant response This compound->Nrf2_pathway Metabolic conversion Metabolite Active Metabolite Mito_ETC Mitochondrial Electron Transport Chain Metabolite->Mito_ETC Inhibits Nrf2_pathway->Metabolite Uncoupling Uncoupling of Oxidative Phosphorylation Mito_ETC->Uncoupling ROS ↑ Reactive Oxygen Species (ROS) Uncoupling->ROS Cytotoxicity Cytotoxicity ROS->Cytotoxicity

Caption: this compound is metabolized to an active form that disrupts the mitochondrial electron transport chain, leading to increased ROS production and subsequent cytotoxicity.

This protocol is based on the use of 2',7' –dichlorofluorescin diacetate (DCFDA), a cell-permeant reagent that fluoresces upon oxidation by ROS.[9][10]

  • Cell Culture: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound or control compounds for the desired time period (e.g., 24 hours). Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFDA Staining:

    • Remove the treatment media and wash the cells once with 1X phosphate-buffered saline (PBS).

    • Add 100 µL/well of 25 µM DCFDA solution (in serum-free media) to each well.

    • Incubate the plate at 37°C for 30-45 minutes in the dark.

  • Measurement:

    • Remove the DCFDA solution and wash the cells once with 1X PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the fold-increase in ROS production.

B. Non-selective Modification of Cysteine-Containing Proteins

A key mechanism of this compound's action is the non-selective, covalent modification of cysteine residues on a wide range of cellular proteins.[3] This is mediated by its reactive nitroso metabolite. This widespread protein modification can disrupt various cellular functions.

iniparib_cysteine_mod_workflow start Treat cells with This compound or Vehicle lysis Cell Lysis and Protein Extraction start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Enrichment of Cysteine- containing Peptides (e.g., Cysteine-TMT) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms analysis Data Analysis: Identify and Quantify Modified Peptides lcms->analysis proteins Identification of This compound-modified Proteins analysis->proteins iniparib_cell_cycle_arrest This compound This compound ROS ↑ ROS This compound->ROS DNA_damage DNA Damage ROS->DNA_damage Checkpoint_activation G2/M Checkpoint Activation DNA_damage->Checkpoint_activation Cdc2_CyclinB1 ↓ Cdc2/Cyclin B1 Activity Checkpoint_activation->Cdc2_CyclinB1 G2M_arrest G2/M Arrest Cdc2_CyclinB1->G2M_arrest

References

A Tale of Two Inhibitors: A Comparative Cytotoxicity Analysis of Iniparib and Veliparib

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of two agents once grouped under the same umbrella reveals divergent mechanisms of action and cytotoxic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Iniparib and Veliparib, supported by experimental data, detailed protocols, and pathway visualizations.

While both this compound and Veliparib were initially investigated for their potential as cancer therapeutics targeting DNA repair mechanisms, subsequent research has unveiled fundamental differences in their modes of action. Veliparib is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, critical components of the DNA single-strand break repair machinery.[1][2] In contrast, extensive studies have demonstrated that this compound is not a true PARP inhibitor.[3] Its cytotoxic effects are now understood to be mediated through the generation of reactive oxygen species (ROS) and the non-specific modification of cysteine-containing proteins.

This guide delves into a comparative analysis of the cytotoxicity of these two compounds, highlighting their distinct molecular mechanisms and providing a framework for understanding their differential activities in cancer cells.

Quantitative Cytotoxicity Data

The following tables summarize the available in vitro cytotoxicity data for this compound and Veliparib (or its close analogue, Olaparib) across various cancer cell lines. It is important to note that direct head-to-head comparisons in the same studies are limited, and variations in experimental conditions can influence the observed IC50 values.

Table 1: Comparative IC50 Values of this compound and Olaparib (a Veliparib analogue) in Breast Cancer Cell Lines (MTT Assay) [3]

Cell LineMolecular SubtypeOlaparib IC50 (µM)This compound IC50 (µM)
MDA-MB-231Triple-Negative19.8>10
HCC1937Triple-Negative4.2>10
BT-549Triple-Negative11.5>10
Hs 578TTriple-Negative10.2>10
MDA-MB-468Triple-Negative14.8>10
SK-BR-3HER2+10.1>10
BT-474Luminal B12.3>10
MCF7Luminal A13.5>10
T-47DLuminal A15.1>10

Table 2: Comparative IC50 Values of this compound, Olaparib, and Veliparib in Breast Cancer Cell Lines (Clonogenic Assay) [4]

Cell LineBRCA1 StatusTrabectedin IC50 (nM)Veliparib IC50 (nM)Olaparib IC50 (nM)This compound IC50 (nM)
MDA-MB-436Mutant0.21180110>20000
HCC-1937Mutant0.1585004500>20000
MCF7Wild-Type0.12110008500>20000
MDA-MB-231Wild-Type0.09150009000>20000

Experimental Protocols

A detailed methodology for a commonly used cytotoxicity assay, the MTT assay, is provided below. This protocol is representative of the general procedure used to generate the data presented in the tables above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

Principle: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and Veliparib) in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of Veliparib and this compound, as well as a typical experimental workflow for a cytotoxicity assay.

veliparib_pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_damage->PARP recruits BER_pathway Base Excision Repair (BER) PARP->BER_pathway initiates SSB_accumulation SSB Accumulation PARP->SSB_accumulation Veliparib Veliparib Veliparib->PARP inhibits Replication_fork_collapse Replication Fork Collapse SSB_accumulation->Replication_fork_collapse DSB Double-Strand Break (DSB) Replication_fork_collapse->DSB HR_proficient Homologous Recombination (HR) (BRCA Proficient) DSB->HR_proficient HR_deficient HR Deficient (BRCA Mutant) DSB->HR_deficient Cell_survival Cell Survival HR_proficient->Cell_survival Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: Veliparib's mechanism of action via PARP inhibition.

iniparib_pathway cluster_cell Cancer Cell This compound This compound Metabolism Metabolic Activation This compound->Metabolism Active_metabolite Active Metabolite Metabolism->Active_metabolite Mitochondria Mitochondria Active_metabolite->Mitochondria targets ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generates Oxidative_stress Oxidative Stress ROS->Oxidative_stress Cysteine_proteins Cysteine-containing Proteins Oxidative_stress->Cysteine_proteins modifies Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_stress->Nrf2_Keap1 disrupts Protein_modification Non-specific Modification Cysteine_proteins->Protein_modification Cell_death Cell Death Protein_modification->Cell_death Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant_genes Antioxidant Gene Expression ARE->Antioxidant_genes Cell_survival Cell Survival Antioxidant_genes->Cell_survival

Caption: this compound's proposed mechanism via ROS production.

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_drug Add Serial Dilutions of this compound/Veliparib incubate1->add_drug incubate2 Incubate 48-96h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a typical cytotoxicity assay.

References

Iniparib: A Cross-Cancer Examination of a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Once hailed as a promising PARP (Poly [ADP-ribose] polymerase) inhibitor, Iniparib (BSI-201) charted a tumultuous course through clinical trials for various cancer types. This guide provides a comprehensive cross-validation of this compound's effects, particularly in triple-negative breast cancer (TNBC) and ovarian cancer. It objectively compares its performance with established PARP inhibitors and presents supporting experimental data to inform future research and drug development endeavors.

Executive Summary

This compound initially demonstrated encouraging results in a Phase II trial for metastatic triple-negative breast cancer, suggesting a potential breakthrough for this aggressive disease. However, a subsequent pivotal Phase III trial failed to meet its primary endpoints, leading to the discontinuation of its development for this indication.[1] Concurrently, investigations in ovarian cancer showed some activity when combined with chemotherapy.[2] A critical turning point in the understanding of this compound was the discovery that it is not a bona fide PARP inhibitor.[3][4] Its mechanism of action is now thought to involve the non-selective modification of cysteine-containing proteins, leading to cellular stress and cytotoxicity.[4][5] This guide delves into the clinical trial data, compares this compound to true PARP inhibitors like Olaparib and Niraparib, and provides detailed experimental context.

Quantitative Data Summary

The following tables summarize the key efficacy data from clinical trials of this compound in TNBC and ovarian cancer, alongside comparative data for other relevant PARP inhibitors.

Table 1: this compound in Metastatic Triple-Negative Breast Cancer (TNBC)

Clinical Trial PhaseTreatment ArmNumber of PatientsOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Phase II [6][7]This compound + Gemcitabine/Carboplatin6152%5.9 months12.3 months
Gemcitabine/Carboplatin alone6232%3.6 months7.7 months
Phase III [4][8]This compound + Gemcitabine/Carboplatin25934%5.1 months11.8 months
Gemcitabine/Carboplatin alone26030%4.1 months11.1 months

Table 2: Olaparib in Advanced Triple-Negative Breast Cancer (TNBC) with gBRCA1/2 Mutations (OlympiA Trial) [9]

Treatment ArmNumber of Patients3-Year Invasive Disease-Free Survival3-Year Distant Disease-Free Survival
Olaparib92185.9%87.5%
Placebo91577.1%80.4%

Table 3: this compound in Recurrent Ovarian Cancer [2][10]

Platinum SensitivityTreatment ArmNumber of PatientsOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Platinum-Sensitive This compound + Gemcitabine/Carboplatin4166% (73% in gBRCAmut)9.9 months
Platinum-Resistant This compound + Gemcitabine/Carboplatin4526% (46% in gBRCAmut)6.8 months

Table 4: Niraparib in Recurrent Ovarian Cancer (NOVA Trial) [11]

Germline BRCA StatusTreatment ArmNumber of PatientsMedian Progression-Free Survival (PFS)
gBRCA cohort Niraparib13821.0 months
Placebo655.5 months
Non-gBRCA cohort Niraparib2349.3 months
Placebo1163.9 months

Experimental Protocols

Clinical Trial Design and Treatment Regimens

This compound in Triple-Negative Breast Cancer (Phase II and III Trials) [6][8]

  • Patient Population: Patients with metastatic triple-negative breast cancer.

  • Randomization: Patients were randomized to receive either gemcitabine and carboplatin with or without this compound.

  • Treatment Protocol:

    • Gemcitabine: 1000 mg/m² on days 1 and 8 of a 21-day cycle.

    • Carboplatin: AUC of 2 on days 1 and 8 of a 21-day cycle.

    • This compound: 5.6 mg/kg intravenously on days 1, 4, 8, and 11 of a 21-day cycle.

This compound in Ovarian Cancer (Phase II Trial) [2]

  • Patient Population: Patients with recurrent platinum-sensitive or platinum-resistant ovarian cancer.

  • Treatment Protocol:

    • Gemcitabine: 1000 mg/m² on days 1 and 8 of a 21-day cycle.

    • Carboplatin: AUC of 4 on day 1 of a 21-day cycle.

    • This compound: 5.6 mg/kg intravenously on days 1, 4, 8, and 11 of a 21-day cycle.

In Vitro Assays

Cell Viability Assay (MTT Assay)

As described in a comparative study of PARP inhibitors[12]:

  • Breast cancer cell lines (e.g., TNBC and non-TNBC lines) were seeded in 96-well plates.

  • Cells were treated with increasing concentrations of this compound or a comparator drug (e.g., Olaparib).

  • After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Following incubation, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine the percentage of viable cells relative to untreated controls. The IC50 values were then calculated.

PARP Activity Assay

As referenced in studies disproving this compound's PARP inhibition[4][13]:

  • Cell lysates or purified PARP enzyme were used.

  • The assay was initiated by the addition of NAD+ (the substrate for PARP) and activated DNA.

  • In the presence of a test compound (e.g., this compound or a known PARP inhibitor), the incorporation of radiolabeled or biotinylated NAD+ onto PARP or other proteins was measured.

  • The level of PARP activity was quantified by methods such as scintillation counting or ELISA-based detection of poly(ADP-ribose) (PAR) chains.

Visualizations

Signaling Pathways

Iniparib_Proposed_Mechanism cluster_0 Initially Proposed Mechanism of this compound (as a PARP Inhibitor) DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PARylation Poly(ADP-ribose) Polymerization (PARylation) PARP1->PARylation catalyzes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis inhibition leads to unrepaired DNA damage This compound This compound (Proposed Action) This compound->PARP1 inhibits Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair

Caption: Proposed (but disproven) mechanism of this compound as a PARP1 inhibitor.

Iniparib_Actual_Mechanism cluster_1 Revised Understanding of this compound's Mechanism This compound This compound Metabolites Reactive Metabolites This compound->Metabolites is metabolized to Proteins Cysteine-Containing Proteins Metabolites->Proteins reacts with Modification Non-selective Covalent Modification Proteins->Modification undergo Cellular_Stress Cellular Stress (e.g., ROS production) Modification->Cellular_Stress induces Cytotoxicity Cytotoxicity / Cell Death Cellular_Stress->Cytotoxicity leads to

Caption: Revised understanding of this compound's non-PARP-mediated mechanism.

Experimental Workflow

Caption: Generalized workflow of the this compound clinical trials.

Conclusion

The story of this compound serves as a crucial case study in oncology drug development. While initial enthusiasm was high based on promising Phase II data in TNBC, the ultimate failure in Phase III underscores the importance of robust, confirmatory trials.[1] Furthermore, the elucidation of its true, non-PARP-inhibitory mechanism highlights the necessity of thorough preclinical characterization of a drug's mode of action.[4]

For researchers, the data presented here for this compound, in contrast to true PARP inhibitors like Olaparib and Niraparib, emphasizes the distinct biological consequences of these different therapeutic approaches. While PARP inhibitors have found a clear role in the treatment of cancers with deficiencies in homologous recombination repair, the clinical utility of agents with this compound's mechanism of action remains to be fully understood. This guide provides a consolidated resource to aid in the critical evaluation of past research and to inform the design of future studies in the ongoing effort to develop more effective cancer therapies.

References

Iniparib's performance in head-to-head drug comparison studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once a promising candidate in the class of Poly (ADP-ribose) polymerase (PARP) inhibitors, iniparib (BSI-201) garnered significant attention for its potential in treating triple-negative breast cancer (TNBC). However, its journey through clinical trials revealed a complex and ultimately different mechanism of action than initially presumed. This guide provides a comprehensive comparison of this compound's performance against other therapies, focusing on head-to-head study data. A critical aspect of this analysis is the now-understood distinction between this compound and true PARP inhibitors like olaparib. This compound is now recognized not as a bona fide PARP inhibitor, but as a non-selective modifier of cysteine-containing proteins that induces reactive oxygen species (ROS).[1][2][3][4] This guide will delve into the clinical and preclinical data, experimental methodologies, and the distinct signaling pathways of this compound and its counterparts.

Clinical Performance in Triple-Negative Breast Cancer

This compound's clinical development in TNBC was marked by a stark contrast between its Phase II and Phase III trial results when combined with the chemotherapeutic agents gemcitabine and carboplatin.

Key Clinical Trial Data

A randomized Phase II trial initially showed promising results, with the addition of this compound to chemotherapy demonstrating a significant improvement in median overall survival (OS) and progression-free survival (PFS).[5][6] However, a subsequent, larger Phase III trial failed to confirm these findings, not meeting its co-primary endpoints of statistically significant improvement in OS and PFS.[1][7][8]

Clinical EndpointPhase II Trial (this compound + Chemo vs. Chemo alone)Phase III Trial (this compound + Chemo vs. Chemo alone)
Median Overall Survival (OS) 12.3 months vs. 7.7 months11.8 months vs. 11.1 months
Median Progression-Free Survival (PFS) 5.9 months vs. 3.6 months5.1 months vs. 4.1 months
Overall Response Rate (ORR) 52% vs. 32%Not Statistically Significant
Clinical Benefit Rate 56% vs. 34%Not Statistically Significant

Preclinical Head-to-Head Comparison: this compound vs. Olaparib

Preclinical studies have been crucial in elucidating the differences in potency and mechanism between this compound and true PARP inhibitors like olaparib. These in vitro studies consistently demonstrate that olaparib is a more potent inhibitor of cancer cell growth.

Comparative Cytotoxicity
Assay TypeCell LinesThis compound IC50Olaparib IC50Reference
MTT Assay 12 breast cancer cell lines13-70 µM3.7-31 µM[9][10]
Colony Formation Assay 12 breast cancer cell lines>10 µM<0.01-2.5 µM[9][10]
MTT Assay Panel of 14 breast cancer cell lines> 10 µM4.2 to 19.8 µM[5][11]
Colony Formation Assay Panel of 14 breast cancer cell lines5.7 to > 20 µM0.6 to 3.2 µM[5][11]

Signaling Pathways and Mechanism of Action

The divergence in clinical and preclinical outcomes between this compound and true PARP inhibitors is rooted in their fundamentally different mechanisms of action.

This compound's Mechanism of Action

This compound is a prodrug that, once metabolized, is thought to induce the production of reactive oxygen species (ROS).[12][13][14] This leads to the non-selective modification of cysteine residues on a multitude of proteins, disrupting their function and leading to cell death. This mechanism is independent of PARP1 inhibition.

Iniparib_Mechanism This compound's Proposed Mechanism of Action This compound This compound (Prodrug) Metabolite Active Metabolite This compound->Metabolite Metabolic Activation ROS Reactive Oxygen Species (ROS) Generation Metabolite->ROS Cysteine Non-selective Cysteine Residue Modification ROS->Cysteine Protein Protein Dysfunction Cysteine->Protein CellDeath Cell Death Protein->CellDeath PARP_Inhibition Canonical PARP Inhibition Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment and Activation DNA_SSB->PARP1 PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation Replication_Fork Replication Fork Stalling PARP1->Replication_Fork Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP1 Inhibition DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB Cell_Death Cell Death in HR- Deficient Cells DNA_DSB->Cell_Death MTT_Assay_Workflow MTT Assay Experimental Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of This compound or Olaparib start->treat incubate Incubate for predetermined time (e.g., 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Calculate IC50 values read->analyze Clonogenic_Assay_Workflow Clonogenic Assay Experimental Workflow start Seed low-density cells in 6-well plates treat Treat with varying concentrations of This compound or Olaparib start->treat incubate Incubate for an extended period (e.g., 10-14 days) until colonies form treat->incubate fix_stain Fix and stain colonies (e.g., with crystal violet) incubate->fix_stain count Count colonies containing >50 cells fix_stain->count analyze Calculate surviving fraction and determine IC50 count->analyze

References

Iniparib: A Case Study in Covalent Protein Modification Beyond PARP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Once hailed as a promising PARP (Poly [ADP-ribose] polymerase) inhibitor for treating triple-negative breast cancer, Iniparib's journey through clinical trials ultimately revealed a different and more complex mechanism of action. This guide provides a comprehensive comparison of this compound with true PARP inhibitors, detailing the experimental evidence that unraveled its primary function as a non-selective covalent modifier of cysteine-containing proteins.

This compound vs. True PARP Inhibitors: A Comparative Analysis

The distinction between this compound and NAD+-competitive PARP inhibitors like olaparib and veliparib is stark. While the latter group shows robust and specific inhibition of PARP activity, leading to synthetic lethality in BRCA-deficient cancers, this compound's effects are broad and independent of PARP inhibition.[2][3][4]

FeatureThis compoundTrue PARP Inhibitors (e.g., Olaparib, Veliparib)
Primary Mechanism of Action Non-selective covalent modification of cysteine-containing proteins.[1][3]Competitive inhibition of PARP enzymes at the NAD+ binding site.[1][5]
PARP Enzymatic Inhibition No significant inhibition of PARP enzymatic or cellular activity.[1][3]Potent inhibition of PARP auto-modification and cellular activity.[1][3]
Target Selectivity Non-selective, forming adducts with numerous cysteine-containing proteins.[1][3]Selective for PARP family enzymes (PARP1, PARP2, etc.).[5][6]
Effect in BRCA-deficient Cells Lacks selective cytotoxicity in BRCA-deficient cell lines.[1][2][7]Elicits robust and selective cell killing in BRCA-deficient settings (synthetic lethality).[2][3][4]
Potentiation of Temozolomide Does not potentiate the effects of the DNA-damaging agent temozolomide.[1][3]Strongly potentiates the cytotoxic effects of temozolomide.[3]
Clinical Outcome Failed to meet primary endpoints in Phase III clinical trials, leading to discontinuation.[8][9][10]Several have received regulatory approval for the treatment of various cancers.[6]

Deciphering the Mechanism: Key Experimental Protocols

The reclassification of this compound's mechanism of action was the result of several key experimental approaches. Below are detailed methodologies for the pivotal assays used.

PARP Auto-Modification Assay (In Vitro)

This assay directly measures the enzymatic activity of PARP-1.

  • Reaction Setup: Recombinant human PARP-1 enzyme is incubated in a reaction buffer containing activated DNA (to stimulate enzyme activity) and the co-factor NAD+.

  • Inhibitor Addition: Test compounds (e.g., this compound, its metabolites, or a known PARP inhibitor like Veliparib) are added at various concentrations. A DMSO control is included.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NAD+ and incubated at room temperature.

  • Termination and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The proteins are then separated by SDS-PAGE.

  • Detection: Poly(ADP-ribosyl)ated PARP-1 (indicating enzyme activity) is detected by Western blotting using an anti-PAR antibody. A smear on the gel indicates robust PARP activity, while a distinct band at the molecular weight of PARP-1 indicates inhibition.[1][11]

Cellular PARP Inhibition Assay

This assay assesses the ability of a compound to inhibit PARP activity within intact cells.

  • Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-231) are cultured and treated with the test compound for a specified period.

  • Induction of DNA Damage: Cells are treated with a DNA-damaging agent, such as hydrogen peroxide or temozolomide, to stimulate PARP activity.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Detection of PAR: The level of poly(ADP-ribose) (PAR) is measured using an ELISA-based assay with an anti-PAR antibody or by Western blotting of the cell lysate.[12] A reduction in the PAR signal relative to the damaged control indicates cellular PARP inhibition.

Mass Spectrometry-Based Identification of Protein Adducts

This is the definitive method to confirm and identify covalent protein modifications.

  • Cell Treatment and Lysis: Cells are treated with the test compound (e.g., this compound). Following treatment, cells are lysed, and the proteome is extracted.

  • Protein Digestion: The protein mixture is denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The MS/MS data is searched against a protein database using specialized software that can identify peptides with unexpected mass shifts, corresponding to the mass of the covalently bound drug or its metabolite. This allows for the identification of the specific proteins and residues that have been modified.[1][13][14]

Visualizing the Molecular Pathways and Workflows

To better understand the processes described, the following diagrams illustrate the proposed mechanism of this compound and a typical experimental workflow for its analysis.

Iniparib_Mechanism This compound This compound (Prodrug) Metabolite Reactive Nitroso Metabolite This compound->Metabolite Metabolic Reduction Protein Cysteine-Containing Proteins (e.g., GAPDH, Caspase-3) Metabolite->Protein Covalent Modification Adduct Covalent Protein Adducts Protein->Adduct Cytotoxicity Cellular Cytotoxicity Adduct->Cytotoxicity

Caption: Proposed mechanism of this compound's cytotoxicity.

Experimental_Workflow cluster_cell_culture In Vitro / Cellular cluster_proteomics Proteomics Analysis cluster_results Outcome A Cell Culture B Treatment with this compound A->B C Cell Lysis & Protein Extraction B->C D Tryptic Digestion C->D E LC-MS/MS Analysis D->E F Database Search for Adducts E->F G Identification of Covalently Modified Proteins and Peptides F->G

Caption: Workflow for identifying protein targets of covalent modification.

Conclusion

The story of this compound serves as a critical lesson in drug development, emphasizing the need for a thorough understanding of a compound's mechanism of action. While it failed as a PARP inhibitor, it has become an important tool for studying the broader effects of non-selective covalent protein modification.[1][3] The experimental protocols and comparative data presented here offer a framework for researchers to rigorously evaluate novel therapeutics and to distinguish between targeted enzyme inhibition and broader, off-target covalent interactions. This understanding is crucial for the development of safer and more effective cancer therapies.

References

Iniparib: A Comparative Analysis of Preclinical Promise and Clinical Disappointment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once a promising investigational agent for triple-negative breast cancer (TNBC), Iniparib's journey from celebrated preclinical and Phase II clinical trial results to its ultimate failure in Phase III provides a valuable case study in cancer drug development. This guide offers an objective comparison of this compound's preclinical and clinical outcomes, supported by experimental data and detailed methodologies, to provide researchers with a comprehensive understanding of its trajectory.

Preclinical Assessment: A Flawed Premise with Intriguing Activity

This compound was initially developed as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair. The rationale was that inhibiting PARP in cancers with existing DNA repair defects, such as those with BRCA1/2 mutations or the "BRCAness" phenotype often seen in TNBC, would lead to synthetic lethality and tumor cell death.

However, subsequent extensive preclinical research revealed that this compound is not a bona fide PARP inhibitor.[1][2] Studies demonstrated that at physiologically achievable concentrations, this compound and its metabolites do not inhibit PARP enzymatic activity.[2] Instead, its mechanism of action is now understood to be multifactorial, primarily involving the non-selective modification of cysteine-containing proteins and the generation of reactive oxygen species (ROS), leading to cellular stress and DNA damage.[3][4][5]

Quantitative Preclinical Data

The following table summarizes the in vitro cytotoxic activity of this compound in various breast cancer cell lines, often in comparison to established PARP inhibitors like Olaparib.

Cell LineMolecular SubtypeThis compound IC50 (µM)Olaparib IC50 (µM)Reference
Multiple (12 cell lines)TNBC and non-TNBC13 - 703.7 - 31[6]
OVCAR-3Ovarian Cancer40 - 128Not Reported[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Key Preclinical Experimental Protocols

Cell Viability (MTT) Assay:

  • Objective: To determine the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).

  • Methodology:

    • Breast cancer cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a range of concentrations of this compound or a vehicle control.

    • After a specified incubation period (typically 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

    • Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

    • The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting solution was measured using a microplate reader at a wavelength of 570 nm.

    • IC50 values were calculated from the dose-response curves.

Colony Formation Assay:

  • Objective: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.

  • Methodology:

    • A single-cell suspension of breast cancer cells was seeded in 6-well plates at a low density.

    • Cells were treated with various concentrations of this compound or a vehicle control.

    • The plates were incubated for a period of 10-14 days to allow for colony formation.

    • Colonies were fixed with a methanol/acetic acid solution and stained with crystal violet.

    • The number of colonies (typically defined as a cluster of ≥50 cells) was counted.

    • The surviving fraction was calculated as the ratio of the number of colonies in the treated wells to the number of colonies in the control wells.

Clinical Evaluation: A Tale of Two Trials in Triple-Negative Breast Cancer

The clinical development of this compound in TNBC was marked by a stark contrast between the highly encouraging results of the Phase II trial and the disappointing outcome of the pivotal Phase III trial.

Phase II Clinical Trial (NCT00540358)

This randomized, open-label study showed a significant improvement in clinical outcomes with the addition of this compound to standard chemotherapy.[8][9][10]

Phase III Clinical Trial (NCT00938652)

The subsequent larger, randomized, open-label Phase III trial failed to confirm the promising results of the Phase II study and did not meet its primary endpoints.[11][12][13]

Comparative Clinical Outcomes

The following table provides a direct comparison of the key efficacy endpoints from the Phase II and Phase III trials of this compound in metastatic TNBC.

EndpointPhase II Trial (this compound + Chemo vs. Chemo alone)Phase III Trial (this compound + Chemo vs. Chemo alone)
Progression-Free Survival (PFS) 5.9 months vs. 3.6 months (HR: 0.59)[8]5.1 months vs. 4.1 months (HR: 0.79)[12]
Overall Survival (OS) 12.3 months vs. 7.7 months (HR: 0.57)[8]11.8 months vs. 11.1 months (HR: 0.88)[12]
Overall Response Rate (ORR) 52% vs. 32%[8]34% vs. 30%[13]

HR: Hazard Ratio. A hazard ratio of less than 1 indicates a lower rate of the event (progression or death) in the this compound group.

Clinical Trial Methodologies

Phase II Trial (NCT00540358) Protocol:

  • Patient Population: Patients with metastatic triple-negative breast cancer who had received up to two prior chemotherapy regimens.[8]

  • Treatment Arms:

    • Arm 1: Gemcitabine (1000 mg/m²) and Carboplatin (AUC 2) on days 1 and 8 of a 21-day cycle.[8]

    • Arm 2: Gemcitabine and Carboplatin (as above) plus this compound (5.6 mg/kg) on days 1, 4, 8, and 11 of a 21-day cycle.[8]

  • Primary Endpoints: Clinical benefit rate (complete response + partial response + stable disease for ≥6 months) and safety.[8]

  • Secondary Endpoints: Overall response rate, progression-free survival, and overall survival.[8]

Phase III Trial (NCT00938652) Protocol:

  • Patient Population: Patients with metastatic triple-negative breast cancer who had received up to two prior chemotherapy regimens for metastatic disease.[12]

  • Treatment Arms:

    • Arm 1: Gemcitabine (1000 mg/m²) and Carboplatin (AUC 2) on days 1 and 8 of a 21-day cycle.[12]

    • Arm 2: Gemcitabine and Carboplatin (as above) plus this compound (5.6 mg/kg) on days 1, 4, 8, and 11 of a 21-day cycle.[12]

  • Co-Primary Endpoints: Overall survival and progression-free survival.[12]

Visualizing the Data and Processes

To better understand the scientific and clinical journey of this compound, the following diagrams illustrate its mechanism of action, the workflow of the pivotal clinical trial, and a comparison of the key clinical outcomes.

Iniparib_Mechanism cluster_initial Initial Hypothesis: PARP Inhibition cluster_revised Revised Understanding: ROS Generation & Cysteine Modification This compound This compound PARP1 PARP1 This compound->PARP1 Inhibits DNA_DSB DNA Double-Strand Break (in BRCA-deficient cells) PARP1->DNA_DSB Leads to DNA_SSB DNA Single-Strand Break DNA_SSB->PARP1 Activates Apoptosis Apoptosis DNA_DSB->Apoptosis Iniparib_rev This compound Metabolites Active Metabolites Iniparib_rev->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Generates Cysteine_Proteins Cysteine-Containing Proteins Metabolites->Cysteine_Proteins Non-selectively modifies Cellular_Stress Cellular Stress & DNA Damage ROS->Cellular_Stress Cysteine_Proteins->Cellular_Stress Apoptosis_rev Apoptosis Cellular_Stress->Apoptosis_rev

Caption: Evolution of this compound's proposed mechanism of action.

Phase_III_Workflow Start Patient Screening (Metastatic TNBC, ≤2 prior chemo regimens) Eligibility Eligibility Criteria Met? Start->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Yes End End of Study Eligibility->End No ArmA Arm A: Gemcitabine + Carboplatin Randomization->ArmA ArmB Arm B: Gemcitabine + Carboplatin + this compound Randomization->ArmB Treatment Treatment Cycles (21 days) ArmA->Treatment ArmB->Treatment Progression Disease Progression or Unacceptable Toxicity? Treatment->Progression Progression->Treatment No FollowUp Follow-up for Survival Progression->FollowUp Yes FollowUp->End

Caption: Workflow of the Phase III clinical trial for this compound in TNBC.

Clinical_Outcome_Comparison PhaseII Phase II Trial (NCT00540358) Progression-Free Survival (PFS) Overall Survival (OS) PFS_data PFS (months) This compound Arm vs. Control Arm PhaseII:s->PFS_data 5.9 vs 3.6 OS_data OS (months) This compound Arm vs. Control Arm PhaseII:s->OS_data 12.3 vs 7.7 PhaseIII Phase III Trial (NCT00938652) Progression-Free Survival (PFS) Overall Survival (OS) PhaseIII:s->PFS_data 5.1 vs 4.1 PhaseIII:s->OS_data 11.8 vs 11.1

Caption: Comparison of primary efficacy endpoints in Phase II vs. Phase III trials.

Conclusion: Lessons Learned from this compound

The story of this compound underscores several critical aspects of drug development. Firstly, the initial preclinical hypothesis for a drug's mechanism of action may not always be accurate, highlighting the importance of rigorous and continuous basic science research throughout the clinical development process. Secondly, while promising Phase II results can generate significant excitement, they must be interpreted with caution, and only a well-powered Phase III trial can definitively establish clinical benefit.

The failure of this compound to translate its early promise into a successful new therapy for TNBC was a significant disappointment for patients and clinicians. However, the extensive research conducted on this compound has provided valuable insights into the complexities of cancer biology and the challenges of targeted therapy. The data and methodologies presented in this guide serve as a comprehensive resource for the scientific community to learn from the past and inform the future of oncology drug development.

References

The Iniparib Story: A Case Study in Reproducibility and Mechanistic Re-evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the research findings for Iniparib. Initially lauded as a promising PARP inhibitor for triple-negative breast cancer, subsequent studies failed to reproduce the initial promising clinical results and ultimately led to a re-evaluation of its fundamental mechanism of action.

This guide objectively compares the preclinical and clinical data for this compound, presenting a timeline of its development, from initial hype to its eventual discontinuation for this indication. We delve into the experimental data that both supported and later refuted its role as a PARP inhibitor, offering a critical perspective on the importance of rigorous, reproducible research in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal clinical trials of this compound in metastatic triple-negative breast cancer (mTNBC) and preclinical comparisons with other PARP inhibitors.

Table 1: Clinical Trial Efficacy Data (this compound in Metastatic Triple-Negative Breast Cancer)
EndpointPhase II Trial (NCT00540358)[1][2]Phase III Trial (NCT00938652)[3][4][5]
Participants 123519
Treatment Arms Gemcitabine + Carboplatin (GC) vs. Gemcitabine + Carboplatin + this compound (GCI)Gemcitabine + Carboplatin (GC) vs. Gemcitabine + Carboplatin + this compound (GCI)
Clinical Benefit Rate 34% (GC) vs. 56% (GCI)Not a primary endpoint
Objective Response Rate 32% (GC) vs. 52% (GCI)Not a primary endpoint
Median Progression-Free Survival (PFS) 3.6 months (GC) vs. 5.9 months (GCI)4.1 months (GC) vs. 5.1 months (GCI)
Median Overall Survival (OS) 7.7 months (GC) vs. 12.3 months (GCI)11.1 months (GC) vs. 11.8 months (GCI)
Table 2: Preclinical Comparison of this compound and Olaparib (a known PARP inhibitor)
AssayThis compoundOlaparib
PARP1 Inhibition (IC50) >200 µM (in cell lysates)[6]3.7-31 µM (in various breast cancer cell lines)[7]
Growth Inhibition (IC50) in TNBC cell lines 13-70 µM[7]3.7-31 µM[7]
Colony Formation Inhibition (IC50) in breast cancer cell lines >20 µM[8]0.6-3.2 µM[8]
Selective toxicity in BRCA-deficient cells No significant selective toxicity observed.[9][10]Demonstrates selective toxicity in BRCA-deficient cells.[9][11]

Experimental Protocols

Preclinical Evaluation of PARP Inhibition

Objective: To determine if this compound inhibits the enzymatic activity of PARP1.

Methodology: PARP Activity Assay (based on radioactive polymer formation)[6]

  • Cell Lysate Preparation: MDA-MB-231 or MDA-MB-436 breast cancer cells were homogenized.

  • Incubation with this compound: Cell lysates were incubated with varying concentrations of this compound.

  • PARP Activity Measurement: The activity of PARP was measured by the formation of radioactive poly(ADP-ribose) polymer.

  • Data Analysis: The concentration of this compound required to inhibit 50% of PARP activity (IC50) was calculated. This compound showed an IC50 of 200 nM in this cell-free assay[6]. However, in intact cells, it did not inhibit PAR formation[6].

Preclinical Evaluation of Cellular Effects

Objective: To compare the anti-proliferative effects of this compound and Olaparib on breast cancer cell lines.

Methodology: Cell Viability (MTT) Assay[7]

  • Cell Seeding: A panel of 12 breast cancer cell lines (7 triple-negative, 5 non-triple-negative) were seeded in 96-well plates.

  • Drug Treatment: Cells were treated with a range of concentrations of this compound or Olaparib.

  • MTT Addition: After a set incubation period, MTT reagent was added to each well and incubated to allow for the formation of formazan crystals.

  • Data Analysis: The absorbance was measured, and the IC50 values (concentration required to inhibit 50% of cell growth) were determined. Olaparib demonstrated greater potency with lower IC50 values across the cell lines compared to this compound[7].

Methodology: Colony Formation Assay[7]

  • Cell Seeding: Breast cancer cell lines were seeded at low density in 6-well plates.

  • Drug Treatment: Cells were treated with various concentrations of this compound or Olaparib.

  • Colony Growth: The cells were allowed to grow for a period to form colonies.

  • Staining and Counting: Colonies were fixed, stained with crystal violet, and counted. The IC50 values for colony formation were then calculated. Olaparib was found to be a more potent inhibitor of colony formation than this compound[7].

Investigation of Covalent Protein Modification

Objective: To determine if this compound covalently modifies proteins.

Methodology: Mass Spectrometry-based Proteomic Analysis[12][13]

  • Cell Treatment: MCF-7 cells were treated with this compound.

  • Protein Extraction and Digestion: Proteins were extracted from the cells and digested into peptides.

  • Cysteine Peptide Enrichment: Peptides containing free cysteines were enriched using a Cysteine-TMT system.

  • Mass Spectrometry: The peptide samples were analyzed by mass spectrometry to identify any mass shifts corresponding to the addition of this compound or its metabolites to cysteine residues.

  • Data Analysis: A significant number of proteins were identified with this modification, indicating that this compound non-selectively modifies cysteine-containing proteins[12].

Clinical Trial Protocols

Phase II Clinical Trial (NCT00540358)[1][2]

  • Patient Population: 123 patients with metastatic triple-negative breast cancer.

  • Treatment Arms:

    • Gemcitabine (1000 mg/m²) and Carboplatin (AUC 2) on days 1 and 8 of a 21-day cycle.

    • Gemcitabine and Carboplatin as above, plus this compound (5.6 mg/kg) on days 1, 4, 8, and 11 of a 21-day cycle.

  • Primary Endpoints: Clinical benefit rate (complete response, partial response, or stable disease for ≥6 months) and safety.

  • Secondary Endpoints: Objective response rate, progression-free survival (PFS), and overall survival (OS).

Phase III Clinical Trial (NCT00938652)[3][4][5]

  • Patient Population: 519 patients with metastatic triple-negative breast cancer who had received no more than two prior chemotherapy regimens for metastatic disease.

  • Treatment Arms:

    • Gemcitabine (1000 mg/m²) and Carboplatin (AUC 2) on days 1 and 8 of a 21-day cycle.

    • Gemcitabine and Carboplatin as above, plus this compound (5.6 mg/kg) on days 1, 4, 8, and 11 of a 21-day cycle.

  • Co-Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).

  • Crossover: Patients in the chemotherapy-alone arm were permitted to cross over to receive this compound upon disease progression.

Visualizations

Signaling Pathways and Experimental Workflows

Originally_Proposed_Mechanism_of_this compound cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition PARP Inhibition cluster_Cellular_Outcome Cellular Outcome DNA_Single_Strand_Break Single-Strand Break PARP1 PARP1 Activation DNA_Single_Strand_Break->PARP1 Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Repair This compound This compound (Proposed PARP Inhibitor) PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition PARP_Inhibition->PARP1 Double_Strand_Break Double-Strand Break Replication_Fork_Collapse->Double_Strand_Break Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) Double_Strand_Break->Cell_Death

Caption: Originally Proposed Mechanism of this compound Action.

Revised_Mechanism_of_this compound cluster_Iniparib_Action This compound Action cluster_Cellular_Targets Cellular Targets cluster_Cellular_Outcome Cellular Outcome This compound This compound Metabolites Reactive Metabolites This compound->Metabolites Cysteine_Proteins Cysteine-Containing Proteins (e.g., GAPDH, Tubulin) Metabolites->Cysteine_Proteins Covalent Modification Protein_Dysfunction Protein Dysfunction Cysteine_Proteins->Protein_Dysfunction Cell_Stress_Apoptosis Cell Stress & Apoptosis Protein_Dysfunction->Cell_Stress_Apoptosis

Caption: Revised Understanding of this compound's Mechanism.

Clinical_Trial_Workflow cluster_Arm_A Control Arm cluster_Arm_B Investigational Arm Patient_Population Metastatic Triple-Negative Breast Cancer Patients Randomization Randomization Patient_Population->Randomization Chemo_Only Gemcitabine + Carboplatin (GC) Randomization->Chemo_Only Chemo_this compound Gemcitabine + Carboplatin + This compound (GCI) Randomization->Chemo_this compound Endpoint_Assessment Endpoint Assessment (PFS, OS, etc.) Chemo_Only->Endpoint_Assessment Crossover Crossover to GCI (Phase III) Chemo_Only->Crossover Chemo_this compound->Endpoint_Assessment

References

Iniparib in Metastatic Triple-Negative Breast Cancer: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

A promising Phase II trial followed by a disappointing Phase III outcome marked the trajectory of Iniparib, an investigational drug initially developed as a PARP (poly ADP-ribose polymerase) inhibitor for metastatic triple-negative breast cancer (mTNBC). Subsequent research revealed that this compound does not function as a true PARP inhibitor, adding complexity to the interpretation of its clinical development. This guide provides a detailed comparison of the key clinical trial data and protocols, offering insights for researchers and drug development professionals.

Initially, the addition of this compound to a chemotherapy regimen of gemcitabine and carboplatin showed significant improvements in survival rates for patients with mTNBC in a Phase II study.[1][2] However, a larger Phase III trial failed to replicate these positive results, not meeting its primary goals for improving overall and progression-free survival.[3][4] Further investigation into this compound's mechanism of action demonstrated that it does not inhibit the PARP enzyme at clinically relevant concentrations.[5][6] Instead, it appears to non-selectively modify proteins that contain cysteine.[5][6]

Quantitative Data Comparison

The following tables summarize the key efficacy endpoints from the Phase II and the pivotal Phase III (NCT00938652) clinical trials of this compound in combination with gemcitabine and carboplatin (GC) versus GC alone in patients with mTNBC.

Table 1: Efficacy Outcomes in Phase II Trial

EndpointGemcitabine + Carboplatin (GC) (n=62)GC + this compound (GCI) (n=61)Hazard Ratio (HR)P-value
Median Overall Survival (OS)7.7 months12.3 months0.570.01
Median Progression-Free Survival (PFS)3.6 months5.9 months0.590.01
Overall Response Rate (ORR)32%52%-0.02
Clinical Benefit Rate34%56%-0.01
Data sourced from multiple reports referencing the Phase II study.[1][3][7]
Clinical Benefit Rate defined as complete response, partial response, or stable disease for ≥6 months.[1]

Table 2: Efficacy Outcomes in Phase III Trial (NCT00938652)

EndpointGemcitabine + Carboplatin (GC) (n=258)GC + this compound (GCI) (n=261)Hazard Ratio (HR)P-value
Median Overall Survival (OS)11.1 months11.8 months0.880.28
Median Progression-Free Survival (PFS)4.1 months5.1 months0.790.027
Overall Response Rate (ORR)30%34%--
Data sourced from publications reporting on the Phase III trial.[4][8][9][10]

An exploratory analysis of the Phase III data suggested a potential benefit for patients receiving treatment in the second- or third-line setting, with improved OS (HR=0.65) and PFS (HR=0.68).[9] However, these findings were not part of the primary analysis and would require a confirmatory study.[8]

Experimental Protocols

The methodologies for the Phase II and Phase III trials were largely similar, which made the divergent outcomes particularly notable.[3]

Phase II Study Protocol:

  • Design: An open-label, randomized Phase II study involving 123 patients with mTNBC.[1]

  • Patient Population: Patients with metastatic triple-negative breast cancer.[1]

  • Treatment Arms:

    • Gemcitabine/Carboplatin (GC): Gemcitabine (1000 mg/m²) and carboplatin (AUC 2) administered on days 1 and 8 of a 21-day cycle.[1]

    • Gemcitabine/Carboplatin + this compound (GCI): The GC regimen plus this compound (5.6 mg/kg) on days 1, 4, 8, and 11 of a 21-day cycle.[1]

  • Primary Endpoints: The primary goals were to assess the rate of clinical benefit and safety.[1]

  • Secondary Endpoints: Additional endpoints included objective response rate, progression-free survival, and overall survival.[1]

Phase III Study Protocol (NCT00938652):

  • Design: A multicenter, randomized, open-label Phase III trial that enrolled 519 patients.[8][9]

  • Patient Population: Patients with Stage IV or locally recurrent mTNBC who had received no more than two prior chemotherapy regimens for metastatic disease.[9][11]

  • Treatment Arms:

    • GC: Gemcitabine and carboplatin at the same dosages as the Phase II trial.[9]

    • GCI: The GC regimen plus this compound, also at the same dosage and schedule as the Phase II trial.[9]

  • Primary Endpoints: The co-primary endpoints were overall survival (OS) and progression-free survival (PFS).[8][9]

  • Crossover: The protocol allowed patients in the GC arm to cross over to receive this compound upon disease progression.[9]

Visualizing Workflows and Pathways

To better understand the clinical trial process and the originally intended mechanism of action for this compound, the following diagrams are provided.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_arms Treatment Arms (21-day cycles) cluster_followup Follow-up & Analysis p1 Patients with Metastatic TNBC p2 Informed Consent p1->p2 p3 Eligibility Assessment (ECOG 0-1, ≤2 prior chemo regimens) p2->p3 rand Randomization (1:1) p3->rand arm1 Arm 1: Gemcitabine + Carboplatin (GC) rand->arm1 arm2 Arm 2: GC + this compound (GCI) rand->arm2 fup Treatment until Progression or Unacceptable Toxicity arm1->fup arm2->fup cross Crossover to this compound (GC arm only, post-progression) fup->cross end Co-Primary Endpoints: Progression-Free Survival (PFS) Overall Survival (OS) fup->end

Caption: Phase III Clinical Trial Workflow for this compound (NCT00938652).

The initial hypothesis for this compound's efficacy was based on the mechanism of PARP inhibition, which is crucial for repairing single-strand DNA breaks. The inhibition of this process was thought to lead to the accumulation of double-strand breaks in cancer cells with deficient DNA repair mechanisms (like BRCA mutations), ultimately causing cell death—a concept known as synthetic lethality.

G cluster_dna_damage DNA Damage & Repair cluster_parp PARP-mediated Repair cluster_inhibition Intended Inhibition Pathway cluster_outcome Cellular Outcome dna_damage DNA Damaging Agents (e.g., Chemotherapy) ssb Single-Strand Break (SSB) dna_damage->ssb parp PARP Enzyme ssb->parp recruits replication DNA Replication ssb->replication unresolved repair Base Excision Repair (BER) parp->repair facilitates repair->replication leads to stable replication This compound This compound (Proposed PARP Inhibitor) inhibition Inhibition This compound->inhibition inhibition->parp Intended Target (Later Disproven) dsb Double-Strand Break (DSB) replication->dsb causes death Cell Death (Apoptosis) dsb->death leads to

Caption: Proposed (but later disproven) PARP Inhibition Pathway for this compound.

References

Safety Operating Guide

Proper Disposal of Iniparib: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Iniparib (also known as BSI-201), a small molecule iodobenzamide investigated for its antineoplastic activities.[1] Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[2]

As an investigational antineoplastic agent, this compound should be handled as a hazardous drug.[3][4] Waste containing this compound is considered hazardous pharmaceutical waste and must be managed accordingly to prevent environmental contamination and potential human exposure.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound.

PropertyValueSource
Chemical Name 4-iodo-3-nitrobenzamide[1]
CAS Number 160003-66-7[2]
Molecular Formula C7H5IN2O3[1][2]
Molecular Weight 292.03 g/mol [1][2]
Melting Point 155-156 °C[5]
Solubility Soluble in DMSO (58 mg/mL)[6]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.

  • Gloves: Wear double chemotherapy-grade gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[2]

  • Lab Coat: A disposable or dedicated lab coat is required.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., during spill cleanup), a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol

The following protocol outlines the procedures for the disposal of different forms of this compound waste. This process is designed to comply with general guidelines for hazardous pharmaceutical waste disposal.[4][7][8]

Step 1: Waste Segregation

  • At the point of generation, immediately segregate all this compound-contaminated waste from non-hazardous waste. This includes:

    • Unused or expired pure this compound.

    • Contaminated lab supplies (e.g., pipette tips, vials, plates).

    • Contaminated PPE.

    • Solutions containing this compound.

Step 2: Waste Containment

  • Solid Waste:

    • Place all solid waste, including contaminated PPE and lab supplies, into a designated, leak-proof, and puncture-resistant hazardous waste container.

    • This container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should also identify the contents (this compound).[8] In many jurisdictions, these containers are black.[8]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container.

    • Do not mix this compound waste with other chemical waste streams unless specifically approved by your institution's Environmental Health and Safety (EHS) department.[4]

    • The container must be clearly labeled as "Hazardous Pharmaceutical Waste" with the name "this compound" and an approximate concentration.

  • Sharps Waste:

    • Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated sharps container for hazardous pharmaceutical waste. This container is often black.[4] Do not place these in standard red biohazard sharps containers.[4]

Step 3: Labeling and Storage

  • Ensure all waste containers are properly labeled with the following information:

    • The words "Hazardous Waste - Pharmaceutical"

    • The name "this compound"

    • The date the waste was first added to the container.

  • Store the sealed waste containers in a designated, secure area away from general laboratory traffic until collection.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

  • The primary method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration.[7][8]

  • Never dispose of this compound waste down the drain or in the regular trash.[8][9]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as described in Section 3.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads or granules to avoid raising dust.

    • For liquid spills: Cover the spill with absorbent material, working from the outside in.

  • Clean the Spill:

    • Carefully collect all contaminated absorbent materials and any remaining spilled substance using scoops or other appropriate tools.

    • Place all materials into the designated hazardous pharmaceutical waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution (e.g., a detergent solution followed by a rinse), as recommended by your institution's EHS department.

  • Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous pharmaceutical waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

IniparibDisposalWorkflow start Waste Generation (this compound Use) is_contaminated Is the item contaminated with this compound? start->is_contaminated waste_type What is the physical form of the waste? is_contaminated->waste_type Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No solid_waste Solid Waste (Gloves, Vials, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Place in labeled 'Hazardous Pharmaceutical' Solid Waste Container (Black) solid_waste->solid_container liquid_container Place in labeled 'Hazardous Pharmaceutical' Liquid Waste Container (Black) liquid_waste->liquid_container sharps_container Place in labeled 'Hazardous Pharmaceutical' Sharps Container (Black) sharps_waste->sharps_container final_disposal Arrange for collection by EHS for Incineration solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Workflow for the segregation and disposal of this compound waste.

Disclaimer: These procedures are intended as a guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical. All disposal activities must comply with local, state, and federal regulations.

References

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Reactant of Route 1
Reactant of Route 1
Iniparib
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Reactant of Route 2
Iniparib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。